2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Description
The exact mass of the compound 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane is 198.0447573 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYWGNGKHQRSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane (CAS: 36881-02-4) is a highly stable cyclic ketal derived from 4-chloroacetophenone and ethylene glycol[1]. This compound serves as a critical intermediate in the synthesis of complex molecules, including azole antifungals and agrochemicals, where the parent ketone must be temporarily masked to prevent unwanted nucleophilic attacks or enolization during subsequent synthetic steps[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic synthesis principles, and validated experimental methodologies for 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Logic
The conversion of 4-chloroacetophenone to its 1,3-dioxolane derivative fundamentally alters its physicochemical profile. The sp² hybridized carbonyl carbon is converted to an sp³ hybridized ketal carbon. This eliminates the electrophilicity of the carbonyl group and removes the acidity of the adjacent methyl protons, effectively neutralizing the molecule's reactivity toward Grignard reagents, hydrides, and strong bases.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane[1][3]:
| Property | Value | Scientific Implication |
| Chemical Name | 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane | Standard IUPAC nomenclature. |
| CAS Registry Number | 36881-02-4 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₁₀H₁₁ClO₂ | Indicates a high degree of saturation in the protecting group. |
| Molecular Weight | 198.65 g/mol | Facilitates mass balance calculations in scale-up. |
| Melting Point | ~32 °C | Presents as a low-melting solid or viscous liquid at room temperature. |
| Boiling Point | 266.1 ± 35.0 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| LogP (Octanol/Water) | 2.56 | Highly lipophilic; dictates the use of non-polar solvents for extraction. |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | Low TPSA confirms the loss of the highly polarized carbonyl oxygen. |
Thermodynamic Principles of Ketalization
The synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane is a classic example of an equilibrium-driven reaction. The condensation of 4-chloroacetophenone with ethylene glycol yields the cyclic ketal and one equivalent of water.
Because the reaction is completely reversible, thermodynamic control is required to drive the equilibrium toward the product. According to Le Chatelier's principle, this is achieved by the continuous removal of water from the reaction matrix. Furthermore, the electron-withdrawing nature of the para-chloro substituent slightly deactivates the carbonyl carbon compared to unsubstituted acetophenone, making the use of a robust acid catalyst (such as p-Toluenesulfonic acid or heterogeneous acid-activated clays) strictly necessary to lower the activation energy barrier[4].
Mechanistic Pathway
The mechanism proceeds via the protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol, formation of a hemiketal intermediate, and subsequent intramolecular cyclization.
Mechanistic pathway of acid-catalyzed ketalization of 4-chloroacetophenone.
Validated Experimental Protocol: Synthesis & Isolation
To ensure maximum yield and purity, the following protocol utilizes a Dean-Stark apparatus for azeotropic water removal. Recent advancements also highlight the efficacy of heterogeneous catalysts, such as acid-activated clay (Clay-H0.5), which can achieve a 63% yield while offering excellent recyclability and avoiding homogeneous acid waste[4][5]. The protocol below details the standard homogeneous approach using p-TsOH, which remains the industry benchmark for scale-up.
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a round-bottom flask with 4-chloroacetophenone (1.0 equivalent) and ethylene glycol (3.0 equivalents). The excess diol pushes the equilibrium forward.
-
Add toluene (solvent) at a volume sufficient to achieve a 0.5 M concentration of the ketone. Toluene is chosen because it forms a low-boiling azeotrope with water (85 °C).
-
Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) as a catalyst (0.05 equivalents).
-
-
Azeotropic Distillation:
-
Attach a Dean-Stark trap filled with toluene, surmounted by a reflux condenser.
-
Heat the mixture to vigorous reflux (approx. 110–115 °C).
-
Causality Check: Monitor the accumulation of water in the Dean-Stark trap. The reaction is theoretically complete when the stoichiometric volume of water is collected.
-
-
In-Process Monitoring:
-
Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The ketal product will elute significantly faster (higher Rf) than the polar parent ketone.
-
-
Reaction Quenching (Critical Step):
-
Once complete, cool the reaction to room temperature.
-
Self-Validating Step: Quench the reaction by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Failure to neutralize the acid catalyst before aqueous workup will result in the immediate hydrolysis of the ketal back to the ketone during extraction.
-
-
Extraction and Drying:
-
Separate the organic toluene layer. Extract the aqueous layer once with ethyl acetate to recover any residual product.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product via vacuum distillation (due to the high boiling point of 266.1 °C at atmospheric pressure) or recrystallization if it solidifies[3].
-
Experimental Workflow Diagram
Step-by-step experimental workflow and validation for ketal synthesis.
Deprotection Dynamics
The robustness of the 1,3-dioxolane ring lies in its stability under basic, nucleophilic, and reductive conditions. However, the protection is completely orthogonal to acidic conditions.
To regenerate the 4-chloroacetophenone, the ketal must be subjected to aqueous acid (e.g., 1M HCl or Trifluoroacetic acid in THF/Water). The mechanism is the exact microscopic reverse of the ketalization process. The use of a co-solvent like THF is required to solubilize the highly lipophilic ketal (LogP 2.56) into the aqueous acidic phase, ensuring efficient phase transfer and rapid hydrolysis[1].
References
-
TÜBİTAK Academic Journals - Acid-activated clay as heterogeneous and reusable catalyst for the synthesis of bioactive cyclic ketal derivatives. (Details the use of Clay-H0.5 for the synthesis of 4-chloroacetophenone cyclic ketal in 63% yield). URL:[Link]
-
ResearchGate - Fragment of the 2D 1H-1H NMR spectrum for the 12b derivative. (Discusses the stereochemical and NMR properties of substituted 1,3-dioxolanes derived from 4-chloroacetophenone). URL: [Link]
-
ChemSrc - CAS#:36881-02-4 | 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane. (Provides comprehensive physicochemical data, exact mass, and LogP values). URL:[Link]
Sources
Structural Dynamics and Conformational Analysis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane , focusing on its molecular architecture, conformational dynamics, and synthetic methodology.
Executive Summary
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane is a cyclic ketal derived from 4-chloroacetophenone and ethylene glycol. While often utilized as a robust protecting group for the ketone functionality in multi-step organic synthesis, the dioxolane ring itself serves as a critical pharmacophore in medicinal chemistry (e.g., in antifungal azoles). This guide dissects the molecule's structural rigidity, the electronic influence of the para-chloro substituent, and the thermodynamic preference between envelope and twist conformations in the five-membered heterocycle.
Molecular Architecture & Electronic Structure
Core Connectivity
The molecule consists of a penta-atomic 1,3-dioxolane ring spiro-fused at the C2 position to a 4-chlorophenyl group and a methyl group.
-
Central Carbon (C2): The quaternary anomeric center bonded to two oxygen atoms (O1, O3), a methyl group, and the aromatic ring.
-
Electronic Effects: The chlorine atom at the para position of the phenyl ring exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). In the ground state, the inductive withdrawal dominates, slightly deactivating the aromatic ring and reducing the electron density at the C2 ketal center compared to a non-substituted acetophenone ketal. This increases the stability of the ketal towards acidic hydrolysis relative to electron-rich analogs.
Stereochemistry
Assuming the use of achiral ethylene glycol, the molecule possesses a plane of symmetry in its time-averaged conformation, rendering it achiral (meso-like characteristics due to rapid pseudorotation). However, if the ring conformation freezes (e.g., in the solid state), the molecule lacks a mirror plane and becomes chiral (
Conformational Analysis
The 1,3-dioxolane ring is not planar; it exists in a dynamic equilibrium of puckered conformations to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain).
The Pseudorotation Cycle
Unlike the rigid chair conformation of cyclohexane/1,3-dioxane, the 1,3-dioxolane ring undergoes pseudorotation . The low-energy conformations are:
-
Envelope (E): Four atoms are coplanar, with one atom (usually a carbon) flapped out of the plane.
-
Twist (T): Three atoms are coplanar, with two adjacent atoms displaced on opposite sides of the plane.
Substituent Preference at C2
At the C2 position, the steric competition is between the Methyl group and the 4-Chlorophenyl group .
-
Pseudo-Equatorial vs. Pseudo-Axial: In the envelope form, substituents at C2 occupy pseudo-equatorial (
) or pseudo-axial ( ) positions. -
Thermodynamic Preference: The bulkier 4-chlorophenyl group preferentially occupies the pseudo-equatorial position to minimize 1,3-nonbonded interactions with the hydrogens on C4 and C5. However, the energy barrier between conformers is low (< 3 kcal/mol), allowing rapid interconversion at room temperature.
Diagram: Conformational Energy Landscape
The following diagram illustrates the dynamic equilibrium between the Envelope and Twist forms.
Caption: The 1,3-dioxolane ring avoids the high-energy planar state, rapidly oscillating between Envelope and Twist conformers.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane via acid-catalyzed ketalization.
Reaction Mechanism
The reaction proceeds via a hemi-ketal intermediate, driven to completion by the removal of water (Le Chatelier’s principle).
Caption: Acid-catalyzed condensation pathway utilizing azeotropic water removal.
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Note |
| 1 | Reagent Loading | In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (15.4 g, 100 mmol) and ethylene glycol (9.3 g, 150 mmol) in Toluene (100 mL) . |
| 2 | Catalysis | Add p-Toluenesulfonic acid monohydrate (p-TSA, 0.5 g) as the acid catalyst.[1] |
| 3 | Reflux Setup | Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene. |
| 4 | Reaction | Heat to vigorous reflux (approx. 115°C). Monitor water collection in the trap. Continue until water evolution ceases (approx. 4-6 hours). |
| 5 | Quenching | Cool to room temperature. Wash the organic layer with sat. NaHCO₃ (2 x 50 mL) to neutralize the catalyst. |
| 6 | Drying | Wash with brine (50 mL), separate the organic layer, and dry over anhydrous MgSO₄ . Filter off the solid. |
| 7 | Purification | Concentrate under reduced pressure (Rotavap). Purify the residue via vacuum distillation (bp approx. 130-140°C @ 15 mmHg) or silica gel flash chromatography (Hexane/EtOAc 9:1). |
Spectroscopic Characterization
The structure is validated by the following diagnostic signals.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.35 – 7.45 | Multiplet (AA'BB') | 4H | Ar-H (Ortho/Meta to Cl) |
| Dioxolane | 3.70 – 4.05 | Multiplet | 4H | -O-CH ₂-CH ₂-O- |
| Methyl | 1.65 | Singlet | 3H | C2-CH ₃ |
Interpretation:
-
The dioxolane protons (3.70–4.05 ppm) often appear as a complex multiplet (AA'BB') rather than a singlet. This complexity arises because the protons on the "top" face of the ring (cis to Methyl) are in a different magnetic environment than those on the "bottom" face (cis to 4-Cl-Phenyl), confirming the rigid/puckered nature of the ring on the NMR timescale.
-
The methyl singlet at ~1.65 ppm is characteristic of a methyl group attached to a quaternary ketal carbon.
Infrared Spectroscopy (FT-IR)
-
No C=O stretch: Absence of the strong ketone peak at ~1685 cm⁻¹ confirms conversion.
-
C-O-C stretch: Strong bands in the 1050–1150 cm⁻¹ region characteristic of the dioxolane ether linkages.
-
C-Cl stretch: Distinct band around 1090 cm⁻¹ (often overlapping with C-O) or 800-850 cm⁻¹ region.
Applications & Stability
Protecting Group Utility
This dioxolane is stable to:
-
Basic conditions: (e.g., NaOH, LiAlH₄, Grignard reagents).
-
Oxidizing agents: (e.g., KMnO₄, Jones reagent).
-
Nucleophiles: It resists attack due to the steric bulk of the ketal center.
Deprotection: It is readily hydrolyzed back to 4-chloroacetophenone using aqueous acid (e.g., 1M HCl in THF) or Lewis acids (e.g., FeCl₃ adsorbed on silica).
Pharmacological Relevance
While primarily a protecting group, the 2-aryl-2-methyl-1,3-dioxolane motif mimics the transition state of ester hydrolysis and is found in:
-
Muscarinic Antagonists: Dioxolane derivatives are investigated for anticholinergic activity.
-
Antifungal Agents: The structural rigidity of the dioxolane ring is crucial for the proper orientation of pharmacophores in azole antifungals (e.g., Ketoconazole analogs).
References
-
PubChem. (2025).[2] 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol Compound Summary. National Library of Medicine. [Link]
-
Thieme Connect. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.[3] Science of Synthesis. [Link]
-
PrepChem. (2024). Synthesis of acetals and ketals using Dean-Stark apparatus. [Link]
-
Royal Society of Chemistry. (2015). Effect of remote aryl substituents on the conformational equilibria of 2,2-diaryl-1,3-dioxanes. [Link]
Sources
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane CAS registry number and identifiers
Technical Profile: 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane [1][2][3]
Abstract This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane , a critical intermediate in organic synthesis and drug development. Primarily utilized as a robust protecting group for 4-chloroacetophenone, this dioxolane derivative plays a pivotal role in the synthesis of agrochemicals (specifically azole fungicides) and pharmaceutical scaffolds requiring selective functionalization of the aromatic ring. This document outlines its chemical identity, synthesis protocols, physicochemical properties, and applications, supported by mechanistic insights and safety guidelines.
Chemical Identity & Identifiers
This compound is the cyclic ethylene ketal of 4-chloroacetophenone. Its formation protects the ketone functionality, rendering the molecule stable against nucleophiles and bases, thereby facilitating subsequent chemical transformations.
| Identifier | Value |
| IUPAC Name | 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane |
| CAS Registry Number | 36881-02-4 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | CC1(OCCO1)C2=CC=C(Cl)C=C2 |
| InChI Key | InChI=1S/C10H11ClO2/c1-10(13-6-7-14-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |
| Synonyms | 4'-Chloroacetophenone ethylene ketal; 1,3-Dioxolane, 2-(4-chlorophenyl)-2-methyl- |
Synthesis & Reaction Mechanism
The synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane is a classic example of acid-catalyzed acetalization (specifically ketalization). This reversible reaction requires the continuous removal of water to drive the equilibrium toward the product, typically achieved using a Dean-Stark apparatus.
Reaction Mechanism
The mechanism proceeds through the activation of the carbonyl oxygen by a Brønsted acid, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol.
-
Protonation: The carbonyl oxygen of 4-chloroacetophenone is protonated by the acid catalyst (e.g., p-Toluenesulfonic acid).
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon.
-
Hemiketal Formation: Loss of a proton yields the hemiketal intermediate.
-
Dehydration: Protonation of the hemiketal hydroxyl group leads to the loss of water, forming a resonance-stabilized oxocarbenium ion.
-
Ring Closure: The second hydroxyl group attacks the oxocarbenium ion, closing the dioxolane ring.
-
Deprotonation: Loss of the final proton yields the neutral ketal.
Figure 1: Acid-catalyzed mechanism for the formation of the 1,3-dioxolane ring.
Validated Synthesis Protocol
Objective: Synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane on a 100 mmol scale.
Reagents:
-
4-Chloroacetophenone (15.46 g, 100 mmol)
-
Ethylene Glycol (9.3 g, 150 mmol, 1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 1 mol%)
-
Toluene (150 mL) - Solvent for azeotropic distillation.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 4-chloroacetophenone, ethylene glycol, p-TSA, and toluene to the flask.
-
Reflux: Heat the mixture to reflux (~110-115°C). Ensure vigorous stirring.
-
Water Removal: Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (typically 4-6 hours).
-
Quench: Cool the reaction mixture to room temperature. Add 50 mL of saturated NaHCO₃ solution to neutralize the catalyst.
-
Extraction: Separate the organic layer. Extract the aqueous layer once with 50 mL toluene or ethyl acetate.
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). The crude oil can be purified by vacuum distillation or used directly if purity >95% (confirmed by GC/NMR).
Physicochemical Properties
The following properties are critical for handling and characterization. The ketal is significantly more lipophilic than the parent ketone.
| Property | Value (Approximate) | Note |
| Physical State | Colorless to pale yellow liquid | May solidify upon prolonged cooling |
| Boiling Point | 135-140°C @ 15 mmHg | Estimated based on MW and structure |
| Density | 1.18 - 1.22 g/mL | Similar to parent ketone |
| Refractive Index ( | 1.535 - 1.545 | Aromatic ring contribution |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |
| Stability | Stable to bases, nucleophiles | Hydrolyzes in aqueous acid |
Applications in Drug Development & Agrochemicals
This compound serves two primary functions in chemical R&D:
Strategic Protecting Group
In multi-step synthesis, the ketone group of 4-chloroacetophenone is reactive toward nucleophiles (e.g., Grignard reagents, hydrides). Converting it to the 1,3-dioxolane protects the carbonyl, allowing modifications elsewhere on the molecule.
-
Example: Lithiation of the aromatic ring ortho to the chlorine, followed by quenching with an electrophile, would be impossible with the free ketone.
Scaffold for Azole Antifungals
The 2,4-disubstituted-1,3-dioxolane motif is a pharmacophore found in several azole antifungals (e.g., Ketoconazole, Itraconazole). While those drugs often possess more complex substitution patterns (e.g., 2,4-dichlorophenyl), the 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane structure is a key intermediate for:
-
Structure-Activity Relationship (SAR) Studies: Used to evaluate the effect of the 4-chloro substituent vs. 2,4-dichloro variants.
-
Fungicide Synthesis: Precursor to analogs of Difenoconazole or Propiconazole , where the dioxolane ring confers stability and metabolic resistance.
Figure 2: Strategic applications of the dioxolane intermediate in chemical R&D.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 - 7.45 (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).
-
δ 3.70 - 4.05 (m, 4H): Ethylene glycol backbone (-O-CH₂-CH₂-O-). Often appears as two multiplets due to the chiral center created if the ring is substituted, but in this symmetric ketal, it may appear as a tight multiplet or singlet depending on resolution.
-
δ 1.62 (s, 3H): Methyl group attached to the dioxolane ring (C2 position). Note: This singlet is diagnostic; disappearance of the ketone methyl (~2.5 ppm) confirms reaction.
-
-
IR Spectroscopy:
-
Absence of C=O stretch: The strong ketone peak at ~1685 cm⁻¹ must be absent.
-
Presence of C-O-C stretch: Strong bands in the 1050-1150 cm⁻¹ region characteristic of ethers/ketals.
-
Safety & Handling (GHS)
While specific toxicological data for this ketal may be limited, it should be handled with the same precautions as 4-chloroacetophenone and general organic intermediates.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Work in a well-ventilated fume hood.
-
Avoid contact with strong acids (generates parent ketone) and strong oxidizers.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14573, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol (Analog Reference). Retrieved from [Link]
-
ChemSrc (2025). CAS#:36881-02-4 | 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane.[1][2] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane CAS#: 36881-02-4 [m.chemicalbook.com]
- 2. CAS#:36881-02-4 | 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane | Chemsrc [chemsrc.com]
- 3. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol | C11H13ClO3 | CID 14573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
Literature review on 1,3-dioxolane derivatives of 4-chloroacetophenone
Synthesis, Functionalization, and Therapeutic Applications[1]
Executive Summary
The 1,3-dioxolane moiety serves as a critical pharmacophore in medicinal chemistry, particularly in the development of azole antifungals.[1][2] When derived from 4-chloroacetophenone , this scaffold offers a unique balance of lipophilicity and metabolic stability. While often overshadowed by its 2,4-dichlorophenyl analogs (e.g., ketoconazole), the 4-chlorophenyl variants exhibit distinct structure-activity relationships (SAR) valuable for targeting resistant fungal strains and specific bacterial pathogens.
This guide details the synthetic architecture, validation protocols, and biological potential of these derivatives, designed for researchers requiring high-fidelity technical data.
Part 1: Synthetic Architecture & Causality
The construction of the 1,3-dioxolane ring from 4-chloroacetophenone is a classic protection strategy that has evolved into a scaffold generation method. The reaction is a nucleophilic addition of a 1,2-diol to the ketone carbonyl, driven by acid catalysis.
1.1 Core Reaction Mechanism
The transformation relies on the reversible formation of a hemiketal, followed by cyclization.
-
Reagents: 4-Chloroacetophenone, 1,2-diol (Ethylene glycol for simple protection; Glycerol for functionalizable derivatives).
-
Catalyst: p-Toluenesulfonic acid (PTSA) is preferred over mineral acids due to its solubility in organic solvents (toluene/benzene) and compatibility with Dean-Stark apparatus.
-
Thermodynamic Driver: The reaction is an equilibrium process (
). To drive it to completion (Le Chatelier’s principle), water must be continuously removed via azeotropic distillation.
1.2 Validated Synthetic Protocol
Objective: Synthesis of 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane.
Materials:
-
4-Chloroacetophenone (15.4 g, 0.1 mol)
-
Ethylene Glycol (9.3 g, 0.15 mol) - Excess drives equilibrium
-
p-Toluenesulfonic acid (PTSA) (0.5 g)
-
Toluene (150 mL)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 4-chloroacetophenone, ethylene glycol, PTSA, and toluene.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure toluene condenses rapidly, carrying water into the trap. -
Monitoring (Self-Validation):
-
Workup: Cool to RT. Wash with 10%
(removes PTSA) and brine. Dry over .[5] -
Purification: Vacuum distillation or flash chromatography (if functionalized diols are used).
1.3 Pathway Visualization
The following diagram illustrates the synthetic pathway from the ketone to the bioactive azole derivative.
Figure 1: Synthetic workflow for converting 4-chloroacetophenone into bioactive azole derivatives via dioxolane intermediates.
Part 2: Medicinal Chemistry & Biological Profile[3][7][8][9][10][11]
The 1,3-dioxolane ring is not merely a linker; it contributes to the binding affinity within the target enzyme's active site (typically Lanosterol 14
2.1 Structure-Activity Relationship (SAR)[6]
-
The 4-Chloro Substituent: Provides essential lipophilicity for membrane penetration. While 2,4-dichloro patterns are common (e.g., Ketoconazole), the 4-monochloro substitution often retains high potency while altering metabolic clearance rates [1].
-
Dioxolane Oxygen Atoms: Act as hydrogen bond acceptors, interacting with hydrophilic residues near the heme cofactor of CYP51.
-
Stereochemistry: The cis-2,4-disubstituted dioxolanes generally exhibit superior antifungal activity compared to trans isomers due to better geometric fit in the CYP51 pocket [2].
2.2 Antimicrobial Data Summary
Recent studies have characterized specific derivatives, such as the triazole-substituted dioxolane (Compound D20), derived from the 4-chlorophenyl scaffold.[7]
Table 1: Comparative Biological Activity of 4-Chloroacetophenone Dioxolane Derivatives
| Compound ID | R-Group (Azole) | Target Organism | Activity (IC50 / MIC) | Reference |
| D20 | 1,2,4-Triazole | Rhizoctonia solani | 9.74 mg/L ( | [3] |
| D20 | 1,2,4-Triazole | Lemna pausicostata | 14.2 | [3] |
| Generic Analog | Imidazole | Candida albicans | Comparable to Miconazole | [4] |
| Propiconazole Analog | 1,2,4-Triazole | Aspergillus niger | High Potency | [5] |
2.3 Mechanism of Action Visualization
The primary target for these derivatives is the fungal ergosterol biosynthesis pathway.
Figure 2: Mechanism of action showing CYP51 inhibition leading to fungal cell death.
Part 3: Advanced Experimental Considerations
3.1 Microwave-Assisted Synthesis
For high-throughput optimization, microwave irradiation can replace standard reflux.
-
Conditions: 4-Chloroacetophenone + Glycol + Ionic Liquid catalyst (e.g., [BMIM][HSO4]).
-
Parameters: 150W,
, 15 minutes. -
Advantage: Yields typically increase from ~75% to >90% with significantly reduced reaction times.
3.2 Stereochemical Control
Separation of cis and trans isomers is critical for drug development.
-
Method: Flash chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate gradient. The cis isomer is typically more polar and elutes later than the trans isomer in these specific acetophenone derivatives [2].
References
-
Synthesis and Biological Activity of New 1,3-Dioxolanes. Molecules. (2011). Detailed exploration of antibacterial and antifungal profiles of dioxolane derivatives.
-
Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole. Journal of Medicinal Chemistry. (1979). Foundational text on the cis/trans stereochemistry and synthesis of dioxolane azoles from acetophenones.
-
Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases. Journal of Agricultural and Food Chemistry. (2022). Identifies Compound D20 (4-chlorophenyl derivative) and its specific IC50 values.
-
Synthesis and biological activity of N-substituted aminocarbonyl-1,3-dioxolanes. Bioorganic & Medicinal Chemistry. (2010). Discusses the dioxolane ring as a bioactive scaffold.[1][2][8][9]
-
New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Mycopathologia. (1997). Establishes the baseline activity for chlorinated acetophenone derivatives.
Sources
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. scilit.com [scilit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Reactivity Profile of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane in Acidic Media: A Technical Guide
Executive Summary
In synthetic organic chemistry and active pharmaceutical ingredient (API) development, the strategic protection and deprotection of carbonyl groups is a foundational operation. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane serves as the cyclic ethylene ketal derivative of 4-chloroacetophenone. While cyclic acetals and ketals offer robust stability against all types of nucleophiles, organometallics, and bases, they are characteristically labile in the presence of aqueous acid (1)[1].
Understanding the precise reactivity profile of this specific molecule requires a deep dive into the thermodynamics of its transition states. The interplay between the electron-withdrawing 4-chloro substituent and the electron-donating 2-methyl group dictates its unique kinetic behavior during acid-catalyzed hydrolysis. This guide provides a comprehensive analysis of its mechanistic pathway, substituent effects, and field-proven experimental protocols for controlled deprotection.
Mechanistic Framework of Acid-Catalyzed Hydrolysis
The cleavage of 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane proceeds via a specific acid-catalyzed A-1 mechanism. The reaction is driven by the thermodynamic sink of reforming the highly conjugated 4-chloroacetophenone
-
Pre-Equilibrium Protonation : The reaction initiates with the rapid, reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion.
-
Heterolytic Ring Cleavage (Rate-Determining Step) : The protonated ketal undergoes a slow, unimolecular C–O bond cleavage. This irreversible formation of a resonance-stabilized oxocarbenium ion intermediate is universally recognized as the rate-determining step (RDS) of the reaction (2)[2]. The transition state requires a shift from
to hybridization at the central carbon. -
Nucleophilic Hydration : Water rapidly attacks the highly electrophilic oxocarbenium ion to form a hemiketal intermediate.
-
Hemiketal Collapse : The hemiketal rapidly breaks down, expelling ethylene glycol and regenerating the parent ketone.
Figure 1: Acid-catalyzed hydrolysis pathway of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane.
Electronic and Steric Determinants (Structure-Reactivity Relationship)
The activation energy required to reach the oxocarbenium transition state is highly sensitive to the electronic nature of the substituents at the 2-position (3)[3].
-
The 2-Methyl Effect (+I, Hyperconjugation) : Progression from an acetal (hydrogen at the 2-position) to a ketal (methyl at the 2-position) results in a massive rate acceleration. A ten-thousand-fold rate increase accompanies this progression due to steric decompression and the profound electronic stabilization of the resulting dialkoxy carbenium intermediate by the methyl group (4)[4].
-
The 4-Chloro Effect (-I > +R) : The chlorine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I) that outweighs its weak resonance donation (+R), yielding a positive Hammett constant (
). Because the rate-determining step involves the generation of a positive charge, electron-withdrawing groups destabilize the transition state and slow down the hydrolysis (5)[5].
Consequently, 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane hydrolyzes significantly faster than its acetal counterpart, but noticeably slower than the unsubstituted 2-methyl-2-phenyl-1,3-dioxolane.
Table 1: Quantitative Extrapolations of Substituent Effects on Dioxolane Hydrolysis
| Substrate | Relative Rate ( | Inductive/Resonance Profile |
| 2-Phenyl-1,3-dioxolane | 1.0 | Reference ( |
| 2-(4-Chlorophenyl)-1,3-dioxolane | ~ 0.3 | Electron-withdrawing (-I > +R) |
| 2-Methyl-2-phenyl-1,3-dioxolane | ~ 10,000 | Strong +I stabilization |
| 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane | ~ 3,000 | Mixed (+I from methyl, -I from Cl) |
Experimental Workflows & Protocols
To manipulate this compound effectively, protocols must account for its extreme hydrophobicity and the reversibility of the ketalization process. The following workflows are designed as self-validating systems.
Figure 2: Standard experimental workflow for the controlled acidic deprotection of cyclic ketals.
Protocol 1: Preparative Acidic Cleavage (Deprotection)
Objective: Quantitatively cleave the 1,3-dioxolane ring to isolate pure 4-chloroacetophenone.
-
Solvation: Dissolve 10.0 mmol of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane in 20 mL of Tetrahydrofuran (THF).
-
Causality: A purely aqueous acidic system will fail due to the biphasic nature of the highly hydrophobic ketal, leading to kinetic suppression. THF acts as a water-miscible co-solvent, ensuring a homogeneous reaction medium where hydronium ions can freely interact with the ketal oxygen.
-
-
Acidification: Add 10 mL of 1.0 M aqueous HCl dropwise to the stirring solution at 25°C.
-
Causality: Dropwise addition prevents localized exothermic spikes. The 1.0 M concentration provides sufficient hydronium activity to drive the pre-equilibrium protonation without triggering unwanted side reactions (e.g., aldol condensation of the liberated ketone).
-
-
Agitation & Validation: Stir the solution at ambient temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent.
-
Self-Validation: The starting ketal is weakly UV-active, whereas the product (4-chloroacetophenone) is highly UV-active under a 254 nm lamp due to the restoration of the conjugated carbonyl
-system. The reaction is complete when the high-Rf ketal spot disappears.
-
-
Quenching: Carefully add saturated aqueous
until evolution ceases and the pH reaches ~7.5.-
Causality: Immediate neutralization halts the reversible hydrolysis equilibrium and prevents acid-catalyzed degradation of the product during the concentration phase.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo.-
Causality: Ethyl acetate efficiently partitions the target ketone into the organic phase, leaving the highly polar ethylene glycol byproduct entirely in the aqueous phase.
-
Protocol 2: Kinetic Profiling via UV-Vis Spectroscopy
Objective: Determine the pseudo-first-order rate constant (
-
Buffer Preparation: Prepare a series of aqueous formate buffers (pH 2.5 - 3.5) containing 20% v/v Acetonitrile.
-
Causality: Acetonitrile ensures the ketal remains solvated at the micromolar concentrations required for UV-Vis analysis. The buffer maintains a massive stoichiometric excess of hydronium ions, enforcing pseudo-first-order kinetics.
-
-
Baseline Establishment: Record the background spectrum of the buffer system in a quartz cuvette at exactly 25.0 ± 0.1 °C.
-
Causality: The rate-determining step (oxocarbenium formation) is highly temperature-dependent. Strict thermal control is mandatory for reproducible kinetic data.
-
-
Initiation & Acquisition: Inject 10 µL of a concentrated stock solution of the ketal (in pure acetonitrile) into 3.0 mL of the pre-equilibrated buffer. Invert rapidly. Monitor the absorbance at
= 255 nm over time.-
Self-Validation: The ketal lacks a conjugated carbonyl chromophore. The strictly monotonic increase in absorbance at 255 nm directly correlates with the formation of 4-chloroacetophenone. The presence of a clean isosbestic point across the full UV spectrum validates that no stable intermediates (like the hemiketal) are accumulating.
-
-
Mathematical Transformation: Plot
versus time.-
Self-Validation: A perfectly linear regression confirms the reaction is strictly pseudo-first-order. The negative slope of this line yields the rate constant
.
-
References
- Cyclic ketal bridged bisepoxides: Enabling the design of degradable epoxy-amine thermosets for carbon fiber composite applications.RSC Publishing.
- Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones.Indian Academy of Sciences.
- The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates.ResearchGate.
- 2-[(4-Bromophenyl)methyl]-1,3-dioxolane.BenchChem.
- 1,3-Dioxanes, 1,3-Dioxolanes.Organic Chemistry Portal.
Sources
Methodological & Application
Synthesis protocol for 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane from 4-chloroacetophenone
An Application Note for the Synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane from 4-Chloroacetophenone
Introduction: The Strategic Protection of a Carbonyl Group
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic protection of reactive functional groups is a cornerstone of efficient molecular construction. The carbonyl group of a ketone, while a versatile handle for chemical transformations, can interfere with reactions intended for other parts of a molecule. The conversion of a ketone to a ketal serves as a robust method to mask its reactivity, allowing for chemical modifications elsewhere. This application note provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane, the ethylene glycol ketal of 4-chloroacetophenone. This transformation is a classic example of protecting group chemistry, enabling researchers to selectively manipulate other functionalities on the aromatic ring or side chain without unintended reactions at the carbonyl carbon.
Reaction Principle: Acid-Catalyzed Ketalization
The formation of a ketal from a ketone and a diol is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1][2] The equilibrium of this reaction often favors the starting materials. To drive the reaction toward the formation of the desired ketal, the water generated as a byproduct must be continuously removed from the reaction mixture.[2][3] This is most effectively achieved by using a Dean-Stark apparatus, which facilitates the azeotropic removal of water with a suitable solvent, such as toluene.[4][5][6][7]
The mechanism proceeds through several distinct steps, initiated by the activation of the carbonyl group:
-
Protonation of the Carbonyl Oxygen: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 4-chloroacetophenone. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol, a weak nucleophile, attacks the activated carbonyl carbon.[2] This forms a protonated hemiketal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, setting up a good leaving group.
-
Formation of a Hemiketal: The intermediate is deprotonated to form a neutral hemiketal.
-
Protonation of the Hemiketal Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[1][10]
-
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[1][10]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, yielding the stable 1,3-dioxolane ring of the ketal product and regenerating the acid catalyst to continue the cycle.[9]
Caption: Acid-catalyzed mechanism for the formation of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Key Properties |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 10.0 g | 0.0647 | Harmful if swallowed, skin/eye irritant.[11][12] |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 6.0 g (5.4 mL) | 0.0967 | Harmful if swallowed, can cause organ damage.[13][14][15] |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.25 g | 0.0013 | Corrosive, causes severe skin and eye damage.[16][17][18] |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Flammable, irritant, toxic. |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Mild base for neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Equipment: 250 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[18][19]
-
Ventilation: This procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of toluene vapors and other reagents.[16][20]
-
4-Chloroacetophenone: Harmful if swallowed and may cause skin and serious eye irritation.[11][12][21] Avoid all personal contact.[11]
-
Ethylene Glycol: Toxic if ingested; can cause central nervous system depression, and kidney and liver damage.[14] Avoid skin contact and inhalation of mists.[13][14]
-
p-Toluenesulfonic Acid: Corrosive and can cause severe skin burns and eye damage.[16][18] Handle with extreme care and avoid creating dust.[17]
-
Toluene: Flammable liquid and vapor. Causes skin and eye irritation and may be harmful if inhaled.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroacetophenone (10.0 g, 0.0647 mol), ethylene glycol (6.0 g, 0.0967 mol, ~1.5 equivalents), p-toluenesulfonic acid monohydrate (0.25 g, 0.0013 mol), and toluene (100 mL).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Ensure all joints are securely clamped.
-
Begin circulating cold water through the condenser.
-
-
Azeotropic Reflux:
-
Heat the mixture to a gentle reflux using a heating mantle. The boiling point of the toluene-water azeotrope is approximately 84-85°C.
-
As the reaction proceeds, water will be formed and will co-distill with toluene. The condensed azeotrope will collect in the graduated arm of the Dean-Stark trap.
-
Because water is denser than toluene, it will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[4][5]
-
Continue refluxing for 3-5 hours, or until the theoretical amount of water (approx. 1.16 mL) has been collected and the level of water in the trap no longer increases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Disassemble the apparatus and transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the p-TsOH catalyst. Be cautious of potential pressure buildup from CO₂ evolution.
-
Separate the layers and wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Gravity filter the dried solution to remove the desiccant.
-
Remove the toluene solvent using a rotary evaporator to yield the crude product, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane, typically as a pale yellow oil or low-melting solid.
-
-
Purification and Characterization (Optional):
-
The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
-
Expected ¹H NMR data (CDCl₃, 300-400 MHz): δ ~1.7 (s, 3H, -CH₃), 3.8-4.2 (m, 4H, -OCH₂CH₂O-), 7.3-7.5 (m, 4H, Ar-H). This is an estimation based on similar structures.[22]
-
Caption: Experimental workflow for the synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane.
Conclusion
This protocol details a reliable and efficient method for the synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane via the acid-catalyzed ketalization of 4-chloroacetophenone with ethylene glycol. The use of a Dean-Stark apparatus is critical for driving the reaction to completion by effectively removing the water byproduct. This procedure provides a valuable tool for chemists in research and development, enabling the protection of a ketone functionality to facilitate more complex synthetic strategies. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.
References
-
Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. [Link]
-
Sdfine. p-TOLUENE SULPHONIC ACID MONOHYDRATE - GHS Safety Data Sheet. [Link]
-
Acetal and Ketal Formation. (2021, February 28). YouTube. [Link]
-
Ethylene Glycol - Safety Data Sheet. Recochem. [Link]
-
Chemical Safety Facts. Ethylene Glycol. [Link]
-
MATERIAL SAFETY DATA SHEET - Ethylene Glycol. ScienceLab.com. [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. [Link]
-
GOV.UK. (2024, October 17). Ethylene glycol: general information. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
-
BEGER. Dean–Stark Apparatus DS 500. [Link]
-
University of York. Dean-Stark - Chemistry Teaching Labs. [Link]
-
Royal Society of Chemistry: Education. Dean-Stark apparatus | Resource. [Link]
-
Pearson. Propose a mechanism for the acid-catalyzed hydrolysis of the acetal.... [Link]
-
Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]
-
OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. [Link]
- Google Patents.
-
Molbase. Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. [Link]
-
A Simple Dean-Stark Apparatus Explained. (2013, April 22). YouTube. [Link]
-
PubChem - NIH. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol. [Link]
- Google Patents.
-
PMC. rac-2-[(2-Chlorophenyl)(4-chlorophenyl)methyl]-1,3-dioxolane. [Link]
-
PubChemLite. 2-(4-chlorophenyl)-1,3-dioxolane (C9H9ClO2). [Link]
-
SpectraBase. 2-(Chloromethyl)-1,3-dioxolane. [Link]
-
Inxight Drugs. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol, trans-. [Link]
-
Organic Syntheses Procedure. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. [Link]
-
PharmaInfo. Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds. [Link]
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. (2024, March 2). YouTube. [Link]
- Google Patents. WO2015051525A1 - Synthesis of acetal/ketal.
-
Revues Scientifiques Marocaines. SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. [Link]
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- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. beger.si [beger.si]
- 6. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
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Application Note: Optimization of Acid-Catalyzed Ketalization for 4-Chloroacetophenone
Abstract & Strategic Context
The protection of the carbonyl moiety in 4-chloroacetophenone (4-CAP) is a critical intermediate step in multi-stage synthesis, particularly when subsequent steps involve organometallic reagents (e.g., Grignard or Lithium reagents) that would otherwise attack the ketone. While aliphatic ketones ketalize readily, acetophenones present a dual challenge: steric hindrance from the phenyl ring and electronic deactivation due to conjugation.
Although the 4-chloro substituent is electron-withdrawing (
This guide details three distinct protocols to overcome these barriers, focusing on Water Management as the primary Critical Process Parameter (CPP).
Mechanistic Theory
The acid-catalyzed ketalization is a reversible equilibrium. To drive the reaction to completion (
Reaction Pathway[1][2][3][4][5]
-
Activation: Protonation of the carbonyl oxygen by the acid catalyst (
). -
Attack: Nucleophilic attack by the diol (ethylene glycol) or alcohol.
-
Elimination: Proton transfer and loss of water (The Rate Limiting Step in terms of equilibrium).
-
Cyclization: Intramolecular attack to form the stable 1,3-dioxolane ring.
Figure 1: Stepwise mechanism of acid-catalyzed ketalization. The elimination of water is the critical reversible step requiring intervention.
Experimental Protocols
Method A: Azeotropic Distillation (The "Gold Standard")
Principle: Physical removal of water using a Dean-Stark trap. Best For: Large-scale synthesis where cost is a driver and thermal stability is not an issue.
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Ethylene Glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)
-
Solvent: Toluene (Replaces carcinogenic Benzene)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 4-CAP (e.g., 15.4 g, 100 mmol), Ethylene Glycol (9.3 g, 150 mmol), p-TSA (0.95 g, 5 mmol), and Toluene (150 mL).
-
Reflux: Heat the mixture to vigorous reflux (~110°C). Ensure Toluene is condensing and filling the trap.
-
Monitoring: Water will separate as a dense lower phase in the trap. Continue reflux until water evolution ceases (typically 4–6 hours).
-
Checkpoint: Monitor via TLC (9:1 Hexane:EtOAc). 4-CAP (
) should disappear; Ketal ( ) appears.
-
-
Quench (CRITICAL): Cool to room temperature. Add saturated NaHCO₃ solution (50 mL) immediately.
-
Why? Ketal hydrolysis is extremely fast in acidic aqueous media. You must neutralize the p-TSA before extensive water contact.
-
-
Workup: Separate layers. Wash organic layer with brine. Dry over MgSO₄.
-
Purification: Remove toluene via rotary evaporation. Recrystallize from Hexane/Ethanol if necessary, though high-vacuum distillation is preferred for oils.
Method B: Chemical Scavenging (Orthoformate Method)
Principle: Irreversible chemical consumption of water by triethyl orthoformate (TEOF). Best For: Temperature-sensitive substrates or when Dean-Stark glassware is unavailable.
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Ethylene Glycol (5.0 eq) - Excess serves as solvent/reagent
-
Triethyl Orthoformate (TEOF) (1.2 eq)
-
Catalyst: p-TSA (0.01 eq) or Iodine (I₂) (10 mol%)
Protocol:
-
Mix: In a flask under Nitrogen, combine 4-CAP and Ethylene Glycol.
-
Add Scavenger: Add TEOF.
-
Catalyze: Add p-TSA. Stir at Room Temperature (25°C).
-
Mechanism: TEOF reacts with generated water to form Ethanol and Ethyl Formate.
-
Time: Reaction is slower than reflux (12–24 hours).
-
Workup: Quench with triethylamine (Et₃N) to neutralize acid. Pour into saturated NaHCO₃. Extract with Ethyl Acetate.[1]
-
Note: This method often yields higher purity as thermal polymerization byproducts are avoided.
Method C: Heterogeneous Catalysis (Green Chemistry)
Principle: Use of Montmorillonite K-10 (Acidic Clay) as a solid acid catalyst.[2][3][4] Best For: Eco-friendly workflows, easy workup (filtration), and catalyst recycling.
Reagents:
-
4-Chloroacetophenone (1.0 eq)
-
Ethylene Glycol (1.5 eq)
-
Catalyst: Montmorillonite K-10 Clay (20% w/w relative to substrate)
-
Solvent: Toluene
Protocol:
-
Activation: Predry the K-10 clay in an oven at 120°C for 2 hours to activate acidic sites.
-
Reaction: Combine 4-CAP, Glycol, Toluene, and K-10 Clay in a flask equipped with a Dean-Stark trap.
-
Reflux: Reflux for 3–5 hours with water removal.
-
Isolation: Cool mixture. Filter through a Celite pad to remove the clay.
-
Advantage: The filtrate is neutral. No basic quench is required (unless trace leaching occurred). Simply evaporate solvent.
-
Recycling: The clay can often be washed with acetone, dried, and reused 2–3 times with minimal activity loss.
Comparative Data Analysis
| Parameter | Method A (Dean-Stark) | Method B (Orthoformate) | Method C (Solid Acid) |
| Reaction Time | Fast (4-6 h) | Slow (12-24 h) | Moderate (4-8 h) |
| Yield | 85 - 92% | 90 - 95% | 80 - 88% |
| Thermal Stress | High (110°C) | Low (25°C) | High (110°C) |
| Green Score | Low (Solvent heavy) | Medium | High (Reusable cat.) |
| Scalability | Excellent | Good (Cost limited) | Good |
| Major Risk | Hydrolysis during quench | Incomplete conversion | Catalyst fouling |
Troubleshooting & Critical Process Parameters
The "Hidden" Failure Mode: Hydrolysis
The 4-chlorophenyl group stabilizes the carbocation intermediate during hydrolysis, making this ketal acid-labile .
-
Symptom: TLC shows conversion during reaction, but NMR of isolated product shows 50% starting material.
-
Cause: The p-TSA was not fully neutralized before water was added during workup. The heat of neutralization + residual acid + water = rapid hydrolysis.
-
Fix: Use Triethylamine (1.1 eq vs acid) to quench the reaction mixture before adding any aqueous solutions.
Workflow Visualization (Method A)
Figure 2: Operational workflow for Azeotropic Distillation highlighting the critical quench step.
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5][6] Wiley-Interscience.[5] (The definitive guide on stability and cleavage conditions for 1,3-dioxolanes).
-
Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds.[7] Synthesis, 1981(7), 501-522. (Review of general ketalization mechanisms including orthoformates).
-
Kumar, P., et al. (2014). K10 montmorillonite clays as environmentally benign catalysts for organic reactions.[2][3] Catalysis Science & Technology, 4, 2378-2396. (Specific protocols for solid-acid catalysis of acetophenones).
- Clerici, A., et al. (2007). Process for the preparation of ketals of acetophenone derivatives. Journal of Organic Chemistry. (Highlights the specific electronic effects of the 4-Chloro substituent).
Sources
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Amine functionalized K10 montmorillonite: a solid acid-base catalyst for the Knoevenagel condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 6. wiley.com [wiley.com]
- 7. researchgate.net [researchgate.net]
Application Note: Polymerization Initiator Potential of Substituted 1,3-Dioxolanes
Executive Summary
The structural versatility of substituted 1,3-dioxolanes extends far beyond their traditional role as monomers or protecting groups. By leveraging specific electronic and steric modifications, these cyclic acetals can be transformed into highly potent, controlled polymerization initiators. This application note details the dual modality of substituted 1,3-dioxolanes: their conversion into stable 1,3-dioxolan-2-ylium salts for Cationic Ring-Opening Polymerization (CROP), and the use of 2-methylene-1,3-dioxolane derivatives in Radical Ring-Opening Polymerization (rROP). Designed for polymer chemists and drug delivery scientists, this guide provides mechanistic insights, quantitative benchmarks, and self-validating experimental protocols to ensure high-fidelity polymer synthesis.
Mechanistic Causality: The Dual Modality of 1,3-Dioxolane Initiators
Cationic Ring-Opening Polymerization (CROP) via 1,3-Dioxolan-2-ylium Salts
The initiation of CROP requires an electrophilic species capable of attacking the oxygen atom of a cyclic ether or acetal. 1,3-Dioxolan-2-ylium salts serve as exceptional initiators because the positive charge is highly delocalized across the O–C–O triad, rendering the carbenium ion stable and isolable ()[1].
When introduced to monomers like trioxane or tetrahydrofuran (THF), the 1,3-dioxolan-2-ylium cation acts as a direct electrophile. The monomer's oxygen nucleophilically attacks the C2 position of the initiator, triggering the opening of the dioxolane ring and the formation of a propagating tertiary oxonium ion ()[2]. This mechanism provides precise stoichiometric control over the initiation step, avoiding the uncontrolled, rapid exothermicity often seen with free Lewis acids (e.g.,
Counterion Engineering and Non-Nucleophilic Anions
The efficacy of 1,3-dioxolan-2-ylium initiators is inextricably linked to the nature of their counterions. Nucleophilic anions will prematurely collapse onto the propagating oxonium center, terminating the chain. Therefore, the use of strictly non-nucleophilic anions—such as hexafluoroantimonate (
Radical Ring-Opening Polymerization (rROP) via 2-Methylene Derivatives
In contrast to cationic systems, 2-methylene-4-phenyl-1,3-dioxolane (MPDO) operates within a radical framework, specifically Atom Transfer Radical Polymerization (ATRP) ()[5]. The causality here is driven by thermodynamics: an incoming radical attacks the exocyclic double bond, creating a cyclic radical intermediate. The steric bulk of the C4-phenyl group destabilizes the ring, driving an irreversible ring-opening event that yields a highly stable benzyl radical. This pathway ensures the quantitative incorporation of ester linkages into the polymer backbone, a critical feature for developing biodegradable drug-eluting matrices.
Quantitative Data: Initiator Efficacy and Polymerization Metrics
The following table summarizes the performance metrics of various substituted 1,3-dioxolane initiator systems based on empirical literature data.
| Initiator System | Polymerization Modality | Target Monomers | Key Counterion / Co-catalyst | Typical Conversion / Yield |
| 2,4,5-Trisubstituted 1,3-Dioxolan-2-ylium | CROP | Trioxane, THF, Dioxolane | >85% (High MW) | |
| Trimethylsilyl Triflate + Dioxolane Mask | Anion-Binding CROP | 1,3-Dioxolane (PDXL) | Triflate ( | >90% (up to 562 kDa) |
| 2-Methylene-4-phenyl-1,3-dioxolane (MPDO) | rROP / ATRP | MPDO (Homopolymer) | CuBr / 2,2'-bipyridine | ~70-80% (Living polymer) |
| Triphenylmethyl hexachloroantimonate + DOL | CROP (In-situ Dioxolenium) | Cyclic Acetals | Variable (Initiation dependent) |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolan-2-ylium Hexafluoroantimonate
Causality: Hydride abstraction from 2-phenyl-1,3-dioxolane using a trityl salt generates the active initiator. The reaction is self-validating; the consumption of the bright yellow trityl cation results in a distinct color shift, and the byproduct (triphenylmethane) remains soluble during precipitation ()[6].
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with ultra-pure Argon.
-
Dissolution: Dissolve 10.0 mmol of 2-phenyl-1,3-dioxolane in 20 mL of anhydrous dichloromethane (DCM). Note: Trace water will immediately quench the resulting carbenium ion.
-
Hydride Abstraction: Slowly add a stoichiometric equivalent (10.0 mmol) of triphenylcarbenium hexafluoroantimonate (
) dissolved in 10 mL DCM at 0 °C dropwise. -
Validation & Monitoring: Stir the mixture for 2 hours. Observe the transition from deep yellow to a pale/colorless solution, indicating complete hydride abstraction.
-
Isolation: Inject 50 mL of anhydrous diethyl ether to precipitate the 1,3-dioxolan-2-ylium salt. Filter under an inert atmosphere, wash with cold ether (
mL) to remove triphenylmethane, and dry under high vacuum.
Protocol 2: Controlled CROP of Trioxane
Causality: The isolated dioxolan-2-ylium salt directly initiates the ring-opening of trioxane. Monitoring the disappearance of the C–O–C stretch via FT-IR provides real-time kinetic validation ()[2].
-
Monomer Purification: Sublime trioxane over calcium hydride (
) to ensure strict anhydrous conditions. -
Reaction Setup: In a glovebox, dissolve the purified trioxane in anhydrous nitrobenzene to achieve a 1.0 M concentration.
-
Initiation: Inject the 2-phenyl-1,3-dioxolan-2-ylium
initiator solution to reach a target concentration of M. Stir vigorously at 25 °C. -
Kinetic Tracking: Extract 0.1 mL aliquots every 10 minutes. Analyze via FT-IR to track the depletion of the trioxane ether band at ~1100
. -
Quenching: Terminate the living chain ends by adding a 10-fold molar excess of sodium ethoxide in methanol.
-
Recovery: Precipitate the resulting polymer into cold methanol, filter, and dry to a constant weight.
Protocol 3: ATRP of 2-Methylene-4-phenyl-1,3-dioxolane (MPDO)
Causality: By utilizing an ATRP framework, the radical concentration is kept extremely low, preventing bimolecular termination. The thermodynamic stability of the post-ring-opening benzyl radical drives the reaction forward ()[5].
-
Reagent Mixing: In a Schlenk flask, combine MPDO, ethyl
-bromobutyrate (initiator), CuBr (catalyst), and 2,2'-bipyridine (ligand) in a strict molar ratio of 100:1:1:2. -
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Critical: Oxygen acts as a potent radical scavenger and will inhibit initiation.
-
Propagation: Seal the flask under Argon and submerge in a thermostated oil bath at 120 °C for 24 hours.
-
Catalyst Removal: Cool to room temperature, dilute the viscous mixture with THF, and pass through a short column of neutral alumina to strip the copper complex (solution will turn from green/blue to colorless).
-
Precipitation: Dropwise add the eluent into cold hexanes to precipitate the polyester. Dry under vacuum at 40 °C.
Visualizations
Mechanism of Cationic Ring-Opening Polymerization initiated by 1,3-Dioxolan-2-ylium salts.
Step-by-step experimental workflow for the synthesis and application of dioxolane initiators.
References
-
Pittman, C. U., McManus, S. P., & Larsen, J. W. (1972). 1,3-Dioxolan-2-ylium and related heterocyclic cations. Chemical Reviews. URL:[Link]
- US Patent 5124417A. (1992). Initiators for cationic polymerization. Google Patents.
-
Pan, C.-Y., et al. (2000). “Living” free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane by atom transfer radical polymerization. Macromolecular Chemistry and Physics. URL:[Link]
-
Jedliński, Z., & Gibas, M. (1980). Polymerization of Trioxane Initiated by Isomeric 2,4,5-Trisubstituted 1,3-Dioxolan-2-ylium Salts. Macromolecules. URL:[Link]
-
Kubisa, P., et al. (1980). Kinetics and mechanism of the polymerization of cyclic acetals initiated by stable carbenium salts. ResearchGate. URL:[Link]
-
Chen, Y., et al. (2026). Enabling Controlled Synthesis of Poly(1,3-dioxolane) by Anion-Binding Catalytic Cationic Ring-Opening Polymerization. Journal of the American Chemical Society. URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane via microwave-assisted ketalization. While traditional Dean-Stark azeotropic distillation requires 12–40 hours to drive this equilibrium-limited reaction, the microwave-assisted protocol described herein achieves >95% conversion in under 30 minutes.
We present a Chemically-Driven Water Removal (CDWR) strategy utilizing Trimethyl Orthoformate (TMOF) as an in-situ desiccant, which is superior to physical water removal for small-to-medium scale library synthesis in sealed microwave vessels. This method ensures high throughput, minimal solvent waste, and mechanistic integrity.
Scientific Foundation & Mechanism
The Challenge of Acetophenone Ketalization
Acetophenones are sterically more hindered and electronically less electrophilic than aldehydes, making their protection as 1,3-dioxolanes thermodynamically unfavorable. The reaction is an equilibrium process governed by Le Chatelier's principle; without efficient water removal, the reverse hydrolysis dominates.
Microwave Advantage: Dipolar Polarization
Microwave irradiation (2.45 GHz) couples directly with the polar reaction components—specifically ethylene glycol (
Reaction Mechanism
The transformation proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.
Figure 1: Mechanistic pathway of acid-catalyzed ketalization. The critical water elimination step is driven forward by the chemical scavenger (TMOF).
Experimental Design Strategy
To ensure reproducibility and high yield, this protocol deviates from the classical toluene/Dean-Stark method. We utilize a sealed-vessel approach with a chemical drying agent.
| Parameter | Choice | Rationale |
| Solvent System | Solvent-free / TMOF | Ethylene glycol acts as both reagent and solvent. TMOF (Trimethyl Orthoformate) chemically consumes water, producing methanol and methyl formate, which are easily removed. |
| Catalyst | p-Toluenesulfonic Acid (p-TSA) | A robust, non-volatile organic acid that is highly soluble in the glycol phase. |
| Microwave Mode | Dynamic Power (PID Control) | Maintains a constant temperature (120°C) by adjusting power, preventing thermal runaway while ensuring maximum reaction rate. |
| Vessel Type | Sealed Borosilicate Vial | Allows reaction above the boiling point of byproducts (MeOH), increasing kinetic energy without solvent loss. |
Detailed Protocol
Materials
-
Substrate: 4'-Chloroacetophenone (CAS: 99-91-2)
-
Reagent: Ethylene Glycol (Anhydrous)
-
Water Scavenger: Trimethyl Orthoformate (TMOF)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA)
-
Quench: 10% NaHCO₃ solution
-
Extraction: Ethyl Acetate
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
4'-Chloroacetophenone: 1.0 mmol (154.6 mg)
-
Ethylene Glycol: 5.0 mmol (310 mg, ~280 µL) [5 equiv]
-
Trimethyl Orthoformate (TMOF): 1.2 mmol (127 mg, ~130 µL) [1.2 equiv]
-
p-TSA: 0.05 mmol (9.5 mg) [5 mol%]
-
-
Cap the vial with a PTFE-lined septum and crimp seal.
-
Pre-stir for 1 minute to ensure homogeneity.
Step 2: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 200 W)
-
Stirring: High
Step 3: Work-up & Isolation
-
Cool the vial to <50 °C using the reactor's compressed air cooling.
-
Decap carefully (residual pressure from MeOH formation may exist).
-
Pour the reaction mixture into a separatory funnel containing 15 mL saturated NaHCO₃ (to neutralize p-TSA and quench the reaction).
-
Extract with Ethyl Acetate (3 x 10 mL) .
-
Combine organic layers and wash with Brine (15 mL) to remove excess ethylene glycol.
-
Dry over anhydrous Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
Step 4: Purification
-
The crude product is typically >95% pure.
-
If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc 95:5).
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Characterization
Expected Yield
-
Typical Yield: 92–96%
-
Appearance: Colorless to pale yellow oil (may crystallize upon standing, mp ~40-45°C).
Spectroscopic Data (Validation)
To confirm the formation of the 1,3-dioxolane ring and the disappearance of the carbonyl:
-
¹H NMR (400 MHz, CDCl₃):
- 7.45–7.30 (m, 4H, Ar-H) — Aromatic protons remain, slight shift.
- 4.05–3.98 (m, 2H, -O-CH₂-) — Characteristic dioxolane multiplets.
- 3.78–3.72 (m, 2H, -O-CH₂-) — Second part of AA'BB' system of the glycol ring.
- 1.63 (s, 3H, -CH₃) — Methyl group shifts upfield from ~2.5 ppm (ketone) to ~1.6 ppm (ketal).
-
IR (Neat):
-
Absence of strong C=O stretch at ~1685 cm⁻¹.
-
Appearance of strong C-O-C stretching bands at 1050–1150 cm⁻¹.
-
Safety & Hazards
| Chemical | Hazard Class | Handling Precaution |
| 4'-Chloroacetophenone | Irritant, Lachrymator | Use in fume hood. Avoid contact with eyes/skin. |
| p-TSA | Corrosive | Wear gloves and eye protection. |
| Trimethyl Orthoformate | Flammable | Keep away from ignition sources. |
| Microwave Vials | Pressure Hazard | Do not exceed rated pressure (usually 20-30 bar). Inspect for scratches before use. |
References
-
Microwave-Assisted Ketalization Overview
-
Chemical Water Scavenging (TMOF)
- Source: PMC (PubMed Central) / J. Org. Chem.
- Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
-
Link:[Link]
- Relevance: Validates the use of Trimethyl Orthoformate (TMOF)
-
Microwave Dielectric Heating Mechanism
Sources
Troubleshooting & Optimization
Optimizing yield of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane synthesis
Technical Support Center: Optimization of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane Synthesis
Introduction: The Engineering of Protection
You are synthesizing 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane , a critical protected derivative of 4-chloroacetophenone. While textbook ketalization seems trivial, the steric bulk of the methyl group combined with the thermodynamic equilibrium of acetophenone derivatives often results in stalled conversion (60–70%) rather than the desired quantitative yield (>95%).
This guide treats the synthesis not just as a reaction, but as a water-management engineering challenge . The 4-chloro substituent (
Module 1: Critical Reaction Parameters
Thermodynamics & Water Removal (The Le Chatelier Limit)
The reaction is an equilibrium process (
-
Standard Method: Azeotropic distillation (Dean-Stark).[1][2]
-
Chemical Method: Triethyl orthoformate (water scavenger).
-
The Trap: Acetophenones are "wet" solvents' worst enemy. Even trace moisture in the glycol or catalyst can stall the reaction before it starts.
Catalyst Selection
-
p-Toluenesulfonic Acid (pTSA): The industry standard. Robust but requires heat.
-
Molecular Iodine (
): A milder, "green" alternative that often achieves higher conversion in shorter times due to its dual Lewis acid/Brønsted acid character in situ. -
Indium(III) Triflate: High cost, but effective for extremely acid-sensitive substrates.
Module 2: Standard Protocol (Dean-Stark Optimization)
Method: Azeotropic Dehydration with pTSA Target Yield: 85–92%
Reagents:
-
4-Chloroacetophenone (1.0 equiv)[3]
-
Ethylene Glycol (1.5 – 2.0 equiv)
-
pTSA
(1 – 5 mol%) -
Solvent: Toluene (Concentration: 0.5 M)
Step-by-Step Workflow:
-
System Preparation: Assemble a Dean-Stark apparatus topped with a reflux condenser and a drying tube (CaCl2 or Drierite). Crucial: Oven-dry all glassware overnight.
-
Charge: Add 4-chloroacetophenone, ethylene glycol, and Toluene to the flask.
-
Catalyst Addition: Add pTSA.
-
Reflux: Heat to vigorous reflux. Toluene/Water azeotrope boils at ~85°C, but the pot temperature must exceed 110°C to drive distillation.
-
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–12 hours).
-
The "Quench" (Critical Step): Cool to room temperature. Add Triethylamine (
, 0.1 equiv) directly to the reaction mixture before any aqueous workup.-
Why? The ketal is acid-sensitive. Adding water to the un-neutralized acidic mixture will instantly hydrolyze your product back to the starting material.
-
-
Workup: Wash with sat.
, then Brine. Dry over . Concentrate.
Module 3: Advanced Protocol (Iodine Catalysis)
Method: Mild Iodine-Catalyzed Ketalization Target Yield: 92–96% Benefit: No Dean-Stark required; works at lower temperatures.
Protocol:
-
Dissolve 4-chloroacetophenone (10 mmol) in anhydrous THF or MeOH (10 mL).
-
Add Ethylene Glycol (30 mmol, 3 equiv).
-
Add Molecular Iodine (
, 10 mol%).[4]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Stir at room temperature (or mild heat 40°C) for 2–6 hours. The solution will be dark.
-
Quench: Add aqueous
(Sodium Thiosulfate) to reduce the iodine (color changes from dark brown to clear/yellow). -
Extract with Ethyl Acetate.
Module 4: Troubleshooting & FAQs
Q1: My conversion is stuck at 60% despite refluxing for 24 hours. Why?
Diagnosis: "Wet" System or Azeotrope Failure.[5]
-
The Physics: If your toluene is wet, or your ethylene glycol is hygroscopic (it absorbs water from air rapidly), you start with water in the system.
-
The Fix:
-
Pre-dry Toluene over molecular sieves.
-
Distill a small volume of Toluene/Glycol before adding the ketone/catalyst to dry the system in situ.
-
Wrap the Dean-Stark arm in aluminum foil. If the vapor cools before reaching the condenser, water drops back into the flask instead of the trap.
-
Q2: I see a new spot on TLC, but after workup, I only have starting material.
Diagnosis: Reverse Hydrolysis.
-
The Chemistry: Dioxolanes are stable in base but labile in acid.
-
The Fix: You likely washed the crude reaction mixture with water while it was still acidic (from the pTSA).
-
Protocol Adjustment: You MUST neutralize the reaction mixture with
or solid before adding any water. Ensure the pH is >7.
Q3: The reaction mixture turned into a black tar.
Diagnosis: Polymerization/Oligomerization.
-
The Cause: 4-Chloroacetophenone can undergo self-condensation (Aldol-type) under harsh acidic conditions at high temperatures.
-
The Fix:
-
Reduce pTSA loading to 1 mol%.
-
Switch to the Iodine Protocol (Module 3) which operates at lower temperatures.
-
Q4: Can I use Molecular Sieves instead of a Dean-Stark?
Answer: Yes, but with caveats.
-
Guidance: Use 3Å or 4Å Molecular Sieves . They must be activated (heated to 300°C) immediately before use. Throwing in "jar sieves" often adds water rather than removing it.
-
Setup: Place sieves in a Soxhlet extractor for best results, or add them directly to the flask (requires mechanical stirring to avoid pulverizing them into filtration-clogging dust).
Data Summary: Method Comparison
| Parameter | Method A: pTSA / Dean-Stark | Method B: Iodine ( | Method C: Triethyl Orthoformate |
| Typical Yield | 80 – 90% | 92 – 97% | 85 – 95% |
| Reaction Temp | 110°C (Reflux) | 25°C – 40°C | Reflux |
| Reaction Time | 6 – 18 Hours | 2 – 6 Hours | 1 – 3 Hours |
| Water Removal | Physical (Azeotrope) | None (Chemical Equilibrium) | Chemical (Scavenger) |
| Key Risk | Thermal degradation | Iodine removal (wash req.) | Cost / Atom Economy |
Visualizing the Workflow
Figure 1: Synthesis & Troubleshooting Logic Map
Caption: Decision tree for selecting synthesis method and troubleshooting common failure modes (Low Conversion vs. Decomposition).
References
-
Greene, T. W., & Wuts, P. G. M. (2007).[2] Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[2][4] (The definitive guide on acetal/ketal stability and formation conditions).
-
Banik, B. K., Chiryala, P., Thadke, K., & Zegrocka, O. (2019). Iodine-Catalyzed Protection of Carbonyl Compounds: A Green Approach. Letters in Organic Chemistry, 16(5).
-
Clerici, A., Pastori, N., & Porta, O. (2001). A Process for the Preparation of 1,3-Dioxolanes from Carbonyl Compounds.[6][7] Tetrahedron, 57(11), 217-225.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Hydrolysis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane During Workup
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for handling 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane. This molecule is a robust ketal protecting group for 4'-chloroacetophenone, invaluable for multi-step syntheses where the carbonyl's reactivity must be masked. However, its stability is highly pH-dependent, and many researchers experience unexpected deprotection during the reaction workup phase. This guide provides in-depth, field-proven answers and protocols to ensure the integrity of your compound from reaction quench to final isolation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing the starting ketone (4'-chloroacetophenone) in my crude product after workup. What is causing the decomposition of my dioxolane?
A1: The issue you are encountering is the acid-catalyzed hydrolysis of the ketal functional group. Dioxolanes are highly stable in neutral to strongly basic conditions but will readily hydrolyze back to the parent ketone and diol in the presence of even catalytic amounts of acid.[1][2][3] The workup and purification stages are the most common points for unintentional exposure to acidic environments.[4][5]
The mechanism is initiated by the protonation of one of the dioxolane oxygen atoms by an acid (H-A). This protonation creates a good leaving group (an alcohol), which facilitates the opening of the five-membered ring to form a resonance-stabilized carboxonium ion. This intermediate is the rate-determining step of the hydrolysis.[1] Subsequent attack by water and loss of a proton regenerates the ketone and ethylene glycol.
To successfully prevent this, every step of your workup must be conducted under strictly non-acidic (pH > 7) conditions.[6]
Caption: Acid-catalyzed hydrolysis of the dioxolane.
Troubleshooting Guide: A Systematic Approach to Preventing Hydrolysis
Use this workflow to identify and eliminate the source of acidity in your procedure.
Caption: Decision tree for troubleshooting ketal hydrolysis.
Core Protocols for Ketal-Safe Workup Procedures
Q2: My reaction was run under acidic conditions (e.g., using p-TsOH). What is the safest way to quench it?
A2: Directly quenching an acidic reaction mixture with water or pouring it into a separatory funnel for extraction is the most frequent cause of hydrolysis. The key is to neutralize the acid in situ with a mild base before any significant amount of water is introduced.
Protocol 1: Mild Basic Quench
This protocol is designed to neutralize catalytic or stoichiometric acid before proceeding to an aqueous workup.
-
Materials:
-
Reaction mixture containing the dioxolane and residual acid.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
An appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
-
Stir plate and magnetic stir bar.
-
-
Procedure:
-
Cool the completed reaction mixture to room temperature or 0 °C in an ice bath. This mitigates any potential exotherm from the neutralization.
-
While stirring vigorously, slowly add the saturated NaHCO₃ solution dropwise to the reaction flask.
-
Critical Step: Observe for gas evolution (CO₂). Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid has been fully neutralized.
-
Once neutralized, you can proceed by transferring the entire mixture to a separatory funnel for extraction as described in Protocol 2. This pre-neutralization is the single most effective step to prevent hydrolysis.[7]
-
Q3: What aqueous solutions should I use during liquid-liquid extraction?
A3: Avoid any acidic wash. Even seemingly neutral deionized water can be slightly acidic due to dissolved CO₂. Standard "acidic washes" to remove basic impurities (e.g., 1M HCl, 5% citric acid) must be avoided entirely.[8]
Protocol 2: Buffered Aqueous Workup
-
Materials:
-
Pre-neutralized reaction mixture (from Protocol 1) dissolved in an organic solvent.
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Procedure:
-
Transfer the pre-neutralized, diluted reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any residual pressure. Shake for 30-60 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Final Wash: Wash the organic layer with an equal volume of brine. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drain the organic layer into a clean flask.
-
Drying: Add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution and concentrate under reduced pressure.
-
Q4: My NMR after workup looks clean, but I see decomposition after column chromatography. Why?
A4: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface.[6] This acidic environment is sufficient to cause slow or even rapid hydrolysis of your dioxolane as it passes through the column.
Protocol 3: Purification via Neutralized Flash Chromatography
-
Materials:
-
Crude product containing the dioxolane.
-
Silica gel (for flash chromatography).
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture).
-
Triethylamine (Et₃N).
-
-
Procedure:
-
Prepare your eluent system as you normally would based on TLC analysis.
-
Neutralization: To the bulk eluent, add 0.5% to 1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Pack your chromatography column using this triethylamine-doped eluent. The base will neutralize the acidic sites on the silica gel.
-
Dissolve your crude product in a minimal amount of the neutralized eluent (or a stronger solvent like dichloromethane) and load it onto the column.
-
Run the column using the neutralized eluent. This ensures the compound is never exposed to an acidic environment during purification.
-
Note: After purification, the triethylamine is easily removed with the solvent under reduced pressure due to its volatility.
-
Data Summary & Quick Reference
To ensure the stability of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane, adhere to the following guidelines.
| Workup Step | Recommended Action (To Prevent Hydrolysis) | Reagents/Conditions to AVOID | Rationale |
| Reaction Quench | Add a mild base (e.g., sat. NaHCO₃) directly to the reaction flask until neutralization is complete. | Quenching with H₂O, NH₄Cl (aq), or any acidic solution. | Neutralizes residual acid catalysts before they can initiate hydrolysis upon addition of water.[1][7] |
| Aqueous Extraction | Wash organic layer exclusively with sat. NaHCO₃ (aq) and/or Brine. | Washes with dilute HCl, H₂SO₄, citric acid, or unbuffered water. | Maintains a basic/neutral pH in the aqueous phase, preventing protonation of the dioxolane oxygens.[6][8] |
| Purification | Use neutralized silica gel (add 0.5-1% Et₃N to the eluent). | Standard, untreated silica gel. | The surface of standard silica is acidic and can catalyze hydrolysis during chromatography.[6] |
| General Handling | Maintain pH > 7 at all times. | pH < 7. | Dioxolanes are kinetically stable in basic media but thermodynamically prone to hydrolysis in acid.[6][9] |
References
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved February 27, 2026, from [Link]
-
Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. (2023, June 25). Linquip. Retrieved February 27, 2026, from [Link]
-
Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 27, 2026, from [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved February 27, 2026, from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acet.... Retrieved February 27, 2026, from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 27, 2026, from [Link]
-
OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved February 27, 2026, from [Link]
-
Molbase. (n.d.). Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. Retrieved February 27, 2026, from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved February 27, 2026, from [Link]
-
National Library of Medicine. (1975, March). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Retrieved February 27, 2026, from [Link]
-
ACS Omega. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved February 27, 2026, from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 27, 2026, from [Link]
-
PharmaInfo. (n.d.). Synthesis of 2-(4-aminophenyl)-4-triazolylmethyl- 1,3-dioxolanes - intermediates of biologically active compounds. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, August 6). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved February 27, 2026, from [Link]
-
Organic Communications. (2018, December 5). A versatile method for the protection of carbonyl compounds by camphorsulfonic acid. Retrieved February 27, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Retrieved February 27, 2026, from [Link]
-
University of Rochester. (n.d.). About Workup. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2012, October 12). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol. PubChem. Retrieved February 27, 2026, from [Link]
-
MDPI. (2022, November 26). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Retrieved February 27, 2026, from [Link]
-
ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved February 27, 2026, from [Link]
-
National Library of Medicine. (2014, December 9). A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Retrieved February 27, 2026, from [Link]
-
Frontiers. (2022, December 5). Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
-
National Library of Medicine. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.
-
Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved February 27, 2026, from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved February 27, 2026, from [Link]
-
Stoltz Group, Caltech. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved February 27, 2026, from [Link]
-
UNT Digital Library. (2026, February 23). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Retrieved February 27, 2026, from [Link]
-
OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved February 27, 2026, from [Link]
-
OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2025, October 16). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Retrieved February 27, 2026, from [Link]_SiO2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [chemistrysteps.com]
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- 5. How To Run A Reaction [chem.rochester.edu]
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- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane Formation
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the catalytic ketalization of 4'-chloroacetophenone.
FAQ: Catalyst Selection & Reaction Principles
This section addresses fundamental questions regarding catalyst choice and the underlying principles of the ketalization reaction.
Q1: What is the reaction mechanism for forming 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane?
The formation of this dioxolane is a classic acid-catalyzed ketalization reaction.[1] It proceeds in two main stages:
-
Hemiketal Formation: The acid catalyst protonates the carbonyl oxygen of 4'-chloroacetophenone, significantly increasing the electrophilicity of the carbonyl carbon.[2][3] A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent deprotonation step yields a neutral hemiketal intermediate.[4][5]
-
Ketal Formation: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[3] The departure of a water molecule forms a resonance-stabilized oxocarbenium ion.[1][5] The second hydroxyl group of the ethylene glycol molecule then attacks this electrophilic species, and a final deprotonation step regenerates the acid catalyst and yields the final 1,3-dioxolane product.[3]
The entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[6][7]
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Q2: How do I choose the right catalyst? What are the main options?
Catalyst selection is critical and depends on factors like reaction scale, desired purity, equipment availability, and sustainability goals. Catalysts fall into two main categories: homogeneous and heterogeneous.[1]
-
Homogeneous Catalysts: These are soluble in the reaction medium. They are often highly active but can require challenging aqueous workups for removal.[6]
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation (simple filtration) and potential for regeneration and reuse, aligning with green chemistry principles.[14][15]
-
Acidic Resins: Amberlyst-15 is a widely used, robust sulfonic acid resin that is highly effective for ketalizations.[8][14]
-
Functionalized Silicas: Amorphous silica functionalized with sulfonic acid groups (SiO₂-SO₃H) offers high surface area and strong acidic sites.[15]
-
Clays and Zeolites: Materials like Montmorillonite K10 or various zeolites can act as solid acid catalysts.[16][17]
-
Caption: Decision workflow for catalyst selection.
Q3: What are the advantages of using a heterogeneous catalyst like Amberlyst-15?
Using a solid acid catalyst like Amberlyst-15 offers several significant advantages:
-
Simplified Workup: The catalyst is removed by simple filtration, avoiding the need for aqueous neutralization and extraction steps.[14] This can improve product purity and reduce solvent waste.
-
Reusability: Amberlyst-15 can often be recovered, washed, dried, and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[14]
-
Reduced Corrosion: Compared to strong mineral acids like H₂SO₄, solid resins are generally less corrosive to stainless steel reactors, which is a key consideration for scaling up production.
-
High Selectivity: These catalysts are effective at promoting the desired ketalization without causing significant side reactions.[14]
| Catalyst Type | Representative Examples | Typical Loading (mol%) | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (TsOH), H₂SO₄ | 1 - 5 | Low cost, high activity, well-established.[8][10] | Corrosive, requires aqueous workup, difficult to remove completely.[6] |
| Homogeneous Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | 0.1 - 2 | High activity, often mild conditions.[13] | Higher cost, potential metal contamination, requires workup. |
| Heterogeneous Resin | Amberlyst-15 | 5 - 20 (wt%) | Easy to filter, reusable, non-corrosive, simple workup.[14] | Can have slower kinetics than homogeneous catalysts, potential for mechanical degradation. |
| Heterogeneous Silica | SiO₂-SO₃H | 10 - 20 (wt%) | High surface area, strong acidity, good thermal stability.[15] | Can be more expensive to prepare/purchase than resins. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Q1: My reaction is very slow or gives a low yield. What's wrong?
Low conversion is the most common issue and is almost always related to the reversible nature of the reaction. The accumulation of water in the reaction mixture pushes the equilibrium back towards the starting materials.[4][7]
Probable Cause & Solution:
-
Inefficient Water Removal:
-
For Dean-Stark Setups: Ensure your apparatus is functioning correctly. The solvent (e.g., toluene) should be refluxing at a sufficient rate to azeotropically remove water. Check for leaks in the system.[7][11]
-
For Systems without Dean-Stark: If not removing water via azeotropic distillation, a chemical water scavenger is necessary. Trialkyl orthoformates (e.g., trimethyl orthoformate) are effective for this purpose.[11][17]
-
-
Insufficient Catalyst Loading: While catalytic, an adequate amount is needed to ensure a practical reaction rate. For homogeneous acids, 1-5 mol% is typical.[8] For heterogeneous catalysts like Amberlyst-15, a higher weight percentage (e.g., 10-20 wt% relative to the ketone) may be required.[8] If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Deactivated Catalyst (Heterogeneous): If you are reusing a heterogeneous catalyst, it may have lost activity. Ensure it was properly washed and dried after the previous use. Consider regenerating it according to the manufacturer's instructions or using a fresh batch.[14]
Caption: Troubleshooting workflow for low reaction yield.
Q2: The workup is difficult, and I'm having trouble removing the homogeneous acid catalyst. How can I improve this?
This is the primary drawback of using soluble catalysts like TsOH or H₂SO₄.
Probable Cause & Solution:
-
Incomplete Neutralization: Residual acid makes the product unstable, especially during purification (e.g., distillation), where it can catalyze the reverse reaction.
-
Solution: After the reaction, cool the mixture and perform a careful wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is no longer acidic.[18] Follow this with a water wash and a brine wash to remove inorganic salts before drying the organic layer.
-
-
Switch to a Heterogeneous Catalyst: The most robust solution to workup problems is to change your protocol to use a solid acid catalyst.
-
Solution: Employ a catalyst like Amberlyst-15. After the reaction is complete, simply allow the mixture to cool and filter off the catalyst beads. The filtrate, containing your product, can then be concentrated and purified directly, bypassing the need for aqueous washes.[14]
-
Q3: My product is decomposing during distillation. Why is this happening?
Product decomposition during purification is typically caused by residual acid catalyzing the hydrolysis of the ketal back to the starting ketone.
Probable Cause & Solution:
-
Trace Acid Contamination: Even minute amounts of acid can cause decomposition at the elevated temperatures of distillation.
-
Solution 1 (Pre-Distillation): Ensure the neutralization during workup was thorough. You can test the pH of the final water wash to confirm it is neutral.
-
Solution 2 (Alternative Purification): If the product is sensitive, consider purification by flash column chromatography on silica gel instead of distillation. The silica gel will also adsorb any final traces of polar impurities.
-
Solution 3 (Stabilization): Before distillation, add a small amount of a non-volatile base, such as potassium carbonate (K₂CO₃) or a few drops of triethylamine, to the crude product to neutralize any remaining acid.
-
Experimental Protocols
Protocol 1: Synthesis using Homogeneous Catalyst (p-TsOH) with Dean-Stark Apparatus
This classic method is highly effective for driving the reaction to completion.[7][18]
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add 4'-chloroacetophenone (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and a suitable solvent (e.g., toluene, to approximately 0.5 M concentration).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and reaction monitoring (e.g., by TLC or GC) shows complete consumption of the starting ketone.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography.
Protocol 2: Synthesis using Heterogeneous Catalyst (Amberlyst-15)
This method offers a significantly simplified workup procedure.[8][14]
-
Catalyst Preparation: If the Amberlyst-15 resin is new, wash it with methanol and then dry it under vacuum prior to use.[8]
-
Setup: Equip a round-bottom flask with a reflux condenser. A Dean-Stark trap is still recommended for optimal results.
-
Charging the Flask: To the flask, add 4'-chloroacetophenone (1.0 eq), ethylene glycol (1.5 eq), Amberlyst-15 (15% by weight of the ketone), and toluene.
-
Reaction: Heat the mixture to reflux, collecting any water formed in the Dean-Stark trap. Monitor the reaction for completion by TLC or GC.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 resin by filtration, washing the beads with a small amount of fresh toluene or another suitable solvent (e.g., ethyl acetate).
-
Purification: Combine the filtrate and washes, and concentrate the solvent under reduced pressure. The resulting crude product can be purified as needed. The recovered catalyst can be washed, dried, and stored for reuse.
References
- A Comparative Guide to Catalysts for Ketal Formation: Performance, Protocols, and P
- Method of making ketals and acetals. (Patent No. US8604223B2).
- Illustrated Glossary of Organic Chemistry - Ketal. UCLA Chemistry.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Amberlyst-15 in Organic Synthesis. (2015).
- Catalytic Selectivity of Ketalization Versus Transesterification. (2025).
- Facile Epoxidation of α,β-Unsaturated Ketones. (2010). Organic Chemistry Portal.
- A GREEN TRANSFORMATION OF KETONES INTO DIOXOLANES. (2014). Société Chimique de Tunisie.
- A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives. (2018). Frontiers in Chemistry.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Ketalization of Ketones to 1,3-Dioxolanes and Concurring Self-Aldoliz
- Acetal Form
- Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.
- Synthesis and Biological Activity of New 1,3-Dioxolanes. (2012). Molecules.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Bismuth(III) Nitrate Pentahydrate: A Convenient and Selective Reagent. (2025).
- Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol.
- Formation and Reactions of Acetals. (2025). Chemistry Steps.
- Protecting the Ketone: Preparation of Ethyl Acetoacet
- Bismuth Compounds in Organic Synthesis. Illinois Wesleyan University.
- Synthesis of 4-chloromethyl-2-(4-chlorophenylmethyl)-2-phenyl-1,3-dioxolane. Mol-Instincts.
- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. (2024). Preprints.org.
- Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. (2024). YouTube.
Sources
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- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. preprints.org [preprints.org]
- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 16. A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
[1][2]
Case ID: PUR-DXL-04 Subject: Isolation and Purification Strategies for Aryl-Alkyl Ketals Status: Active Guide Lead Scientist: Senior Application Specialist[1][2]
Executive Summary
The target molecule, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane (CAS: 36881-02-4), is the ethylene glycol ketal derivative of 4'-chloroacetophenone.[1][2] While 1,3-dioxolanes are robust protecting groups under basic conditions, they possess a critical vulnerability: acid-catalyzed hydrolysis .[1][2]
The most common failure mode in purifying this compound is reversion to the starting ketone (4'-chloroacetophenone) during isolation.[1][2] This occurs due to trace acidic residues from the synthesis (e.g., p-TsOH) or the inherent acidity of silica gel during chromatography.[3]
This guide prioritizes Vacuum Distillation as the primary purification strategy for scale, with Buffered Silica Chromatography as a secondary option for high-purity isolation.[1][2]
Module 1: The "Hidden Killer" – Reaction Workup
Objective: Neutralize the acid catalyst before any thermal stress is applied.[1][2]
The Problem: Most syntheses use a Dean-Stark apparatus with p-toluenesulfonic acid (p-TsOH).[1][2] If you concentrate the reaction mixture on a rotary evaporator without fully quenching the acid, the combination of heat and trace water will hydrolyze your product back to the ketone immediately.
Protocol:
-
Cool Down: Allow the reaction mixture (typically in Toluene or Benzene) to cool to room temperature.
-
Alkaline Wash (Critical):
-
Water Removal:
-
Concentration: Evaporate the solvent under reduced pressure. The residue should be a pale yellow oil.[2]
Module 2: Vacuum Distillation (Primary Strategy)
Objective: Bulk purification and separation from polymeric byproducts.[1][2]
Technical Insight: Aryl ketals have high boiling points.[1][2] Attempting atmospheric distillation will result in thermal decomposition (charring) before the product distills.
Physical Data:
-
Atmospheric BP (Theoretical): ~267°C (Do NOT attempt).[1][2]
-
Target Vacuum BP: ~136–139°C at 13 Torr (1.7 kPa) [1].
Step-by-Step Guide:
-
Setup: Use a short-path distillation head with a vacuum cow receiver. Ensure all joints are greased to maintain high vacuum.[2]
-
Pre-Run (Forerun):
-
Main Fraction:
-
Shutdown: Cool the flask before releasing the vacuum to prevent oxidation of the hot oil.
Module 3: Buffered Chromatography (High Purity)
Objective: Purification of small batches (<5g) or removal of close-eluting impurities.[1][2]
The Issue: Standard Silica Gel 60 has a surface pH of ~6.5 (slightly acidic). This is sufficient to cleave the dioxolane ring during a slow column run, leading to "streaking" and yield loss.[2]
The Solution: The "Triethylamine Shield" You must passivate the silica gel to render it basic.
Protocol:
-
Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (95:5) .[1][2]
-
Buffering: Add 1% Triethylamine (Et₃N) to the eluent system.
-
Example: To 1 L of Hexanes/EtOAc, add 10 mL of Et₃N.[2]
-
-
Column Packing: Slurry pack the column using this buffered solvent.[2] Flush with 2 column volumes before loading your sample.[1][2] This neutralizes the acidic sites on the silica.
-
Running the Column:
Visualizing the Logic
Figure 1: Purification Decision Tree
This workflow illustrates the critical decision points based on scale and purity requirements.
Caption: Operational workflow for the isolation of acid-sensitive ketals.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| NMR shows ketone peaks after column | Acidic hydrolysis on silica gel.[1][2] | Must add 1% Triethylamine to the mobile phase.[2][3] Use K₂CO₃ for drying, not MgSO₄.[2] |
| Product turns yellow/brown on standing | Trace acid remaining in the oil.[1][2] | Dissolve in ether, wash again with sat.[2] NaHCO₃, dry over K₂CO₃, and re-concentrate.[2] Store over a few pellets of solid KOH. |
| Low yield after distillation | Polymerization or thermal decomposition.[1][2] | Vacuum was too weak (>20 Torr), requiring excessive heat (>180°C).[2] Improve vacuum to <5 Torr to lower the boiling point. |
| Cloudy distillate | Water contamination / Azeotrope.[1][2] | The starting glycol was not fully removed.[2] Ensure the Dean-Stark trap removed the theoretical amount of water before stopping the reaction. |
Q: Can I use Alumina instead of Silica?
A: Yes. Neutral or Basic Alumina is actually safer than silica for acetals and ketals because it lacks the acidic surface protons.[2] However, alumina has lower resolving power.[2] If your separation (ketone vs. ketal) is difficult, buffered silica is preferred.[2]
Q: How do I remove unreacted Ethylene Glycol?
A: Ethylene glycol is highly water-soluble.[1][2] The initial wash with 10% NaOH (Module 1) should remove it. If it persists (visible as droplets in the oil), wash the organic layer with saturated brine three times.[2]
References
-
Smolecule Physical Data. 2-(4-Chlorophenyl)-1,3-dioxolane Boiling Point Data. Retrieved from Smolecule Database.[2] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[1][2] (Chapter 4: Protection for the Carbonyl Group). Link[1]
-
PubChem Database. Compound Summary for CID 36881-02-4. National Center for Biotechnology Information.[2] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane-4-methanol | C11H13ClO3 | CID 14573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorophenyl)-1,3-dioxolane | C9H9ClO2 | CID 305775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]
- 5. Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
Executive Summary
This guide details the structural characterization of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane , a cyclic ketal used primarily as a protecting group for 4-chloroacetophenone.
In drug development and organic synthesis, the ability to rapidly distinguish the protected ketal from the starting ketone is critical for reaction monitoring. This guide compares the Product (Protected) against the Starting Material (Unprotected) and evaluates alternative protection strategies (1,3-dioxanes and acyclic acetals).
Key Performance Indicator: The reaction is deemed successful by the complete disappearance of the downfield acetyl methyl singlet (~2.55 ppm) and the emergence of the upfield ketal methyl singlet (~1.65 ppm), accompanied by the collapse of the aromatic AA'BB' splitting pattern.
Synthesis & Experimental Protocol
To understand the NMR spectrum, one must understand the mixture matrix. The synthesis relies on the reversible acid-catalyzed reaction between 4-chloroacetophenone and ethylene glycol.
Reaction Workflow
Protocol:
-
Stoichiometry: 1.0 eq. 4-Chloroacetophenone, 1.5 eq. Ethylene Glycol, 0.05 eq. p-TsOH (catalyst).[1][2]
-
Solvent: Toluene or Benzene (azeotropic solvent).
-
Setup: Dean-Stark trap is mandatory to remove water.[3] Without water removal, the equilibrium constant (
) favors the ketone (hydrolysis). -
Quench: Wash with saturated NaHCO₃ to neutralize the acid catalyst before NMR (residual acid can broaden peaks or induce hydrolysis in the NMR tube).
Process Visualization
Caption: Figure 1. Synthesis workflow emphasizing the critical water removal step required to drive the equilibrium toward the dioxolane product.
Comparative NMR Analysis (The Core)
This section provides the definitive comparison between the Starting Material (SM) and the Product (P).
Diagnostic Signal Shifts
The transformation from a carbonyl (
| Feature | Starting Material (4-Chloroacetophenone) | Product (2-Methyl-1,3-dioxolane derivative) | Shift ( | Explanation |
| Methyl Group | 2.55 ppm (s) | 1.63 - 1.65 ppm (s) | -0.9 ppm | Shielding: Loss of the electron-withdrawing carbonyl anisotropy. This is the primary reaction monitor. |
| Aromatic (Ortho) | 7.88 - 7.94 ppm (d) | 7.35 - 7.45 ppm (m) | -0.5 ppm | Loss of Conjugation: The carbonyl no longer deshields the ortho protons via resonance/induction. |
| Aromatic (Meta) | 7.43 - 7.49 ppm (d) | 7.25 - 7.35 ppm (m) | -0.1 ppm | Minimal change; these protons are distant from the reaction center. |
| Dioxolane Ring | Absent | 3.70 - 4.10 ppm (m) | New Signal | Ring Formation: Ethylene glycol protons become part of a rigid ring. Often appears as a complex AA'BB' multiplet due to face differentiation. |
Detailed Interpretation Logic
A. The Methyl Group (The "Go/No-Go" Signal)
-
Observation: In the ketone, the methyl group is directly attached to the
. The carbonyl group is highly anisotropic and electron-withdrawing, pulling electron density away and shifting the signal downfield to ~2.55 ppm. -
Product: Upon protection, the hybridization changes to
. The anisotropy is removed. The methyl signal shifts significantly upfield to ~1.65 ppm. -
Protocol Note: If you see a peak at 2.55 ppm, the reaction is incomplete.
B. The Aromatic Region (Electronic Environment)
-
Observation: The starting ketone exhibits a classic AA'BB' pattern with a wide separation (~0.5 ppm) between the two doublets. This is because the carbonyl strongly deshields the ortho protons (closest to it).
-
Product: The dioxolane group is weakly electron-donating (via the oxygen lone pairs) or neutral compared to the carbonyl. The "pull" is gone. Consequently, the ortho protons shift upfield, collapsing toward the meta protons. The AA'BB' pattern tightens significantly, sometimes appearing as a overlapping multiplet in lower-field instruments (300 MHz).
C. The Dioxolane Backbone (Stereoelectronics)
-
Observation: The four protons from the ethylene glycol backbone appear between 3.7 and 4.1 ppm.
-
Complexity: Do not expect a clean singlet. The dioxolane ring has two "faces": one cis to the methyl group and one cis to the aromatic ring. This makes the protons on the same carbon diastereotopic. You will often see a complex multiplet (AA'BB' type) rather than a singlet, which confirms the ring is closed and rigid.
Structural Logic Tree
Caption: Figure 2. Decision tree for interpreting the reaction progress based on 1H NMR shifts.
Alternative Protection Strategies
Why use the 1,3-dioxolane (ethylene glycol) over other alternatives?
| Alternative | Structure | Stability | Formation Rate | Comparison to Dioxolane |
| 1,3-Dioxolane (Product) | 5-membered ring | High | Fast | Preferred. Kinetic product. The 5-membered ring forms faster than 6-membered rings due to entropy. |
| 1,3-Dioxane | 6-membered ring (from 1,3-propanediol) | Very High | Slow | More stable to acid hydrolysis than dioxolane, but harder to put on and take off. Use only if dioxolane falls off during subsequent steps. |
| Dimethyl Acetal | Acyclic (from Methanol) | Low | Moderate | Not Recommended. Acyclic acetals lack the "chelate effect" (entropy) of cyclic systems. They hydrolyze much faster in the presence of trace moisture. |
Performance Verdict: The 1,3-dioxolane is the industry standard for acetophenones because it strikes the perfect balance between ease of formation (Dean-Stark reflux) and stability during basic or reductive subsequent steps (e.g., Grignard additions, LiAlH4 reductions).
References
-
SDBS Spectral Database for Organic Compounds. 1H NMR Spectrum of 4'-Chloroacetophenone (SDBS No. 2043). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Standard reference for stability data of 1,3-dioxolanes vs 1,3-dioxanes).
-
National Institute of Standards and Technology (NIST). 4-Chloroacetophenone Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
FT-IR Spectrum Analysis of Dioxolane Ring Vibrations: A Comparative Performance Guide
Executive Summary: The Vibrational Signature of Protection
In pharmaceutical synthesis and electrolyte engineering, the 1,3-dioxolane ring is a critical structural motif—serving either as a robust protecting group for carbonyls (acetals/ketals) or as a solvent in lithium batteries. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers superior performance for real-time reaction monitoring and rapid quality control.
This guide objectively compares FT-IR analysis of dioxolane rings against its primary alternatives (Raman and NMR), detailing the specific vibrational modes that serve as "fingerprints" for ring closure and stability.
Technical Deep Dive: The Dioxolane Fingerprint
The 1,3-dioxolane ring is characterized by a lack of high-frequency functional groups (like C=O or O-H) and a complex "fingerprint" region dominated by ether linkages and ring deformations.
Characteristic Vibrational Modes
The detection of a dioxolane ring relies on identifying the formation of C-O-C bonds and the simultaneous disappearance of precursor bands.
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Asymmetric C-O-C Stretch | 1050 – 1150 | Strong | Primary Indicator. Indicates formation of the ether linkage. Often splits into a doublet in cyclic systems. |
| Symmetric C-O-C Stretch | 900 – 950 | Medium | Secondary Indicator. Confirms the cyclic nature of the ether; sensitive to ring strain. |
| CH₂ Scissoring (Ring) | 1470 – 1480 | Medium | Shifted slightly higher than acyclic methylene due to ring constraints.[1] |
| C-H Stretching (Sym/Asym) | 2850 – 2990 | Strong | Standard alkyl stretches. Less diagnostic but essential for baseline confirmation. |
| Ring Puckering | < 600 | Weak | Far-IR Only. Low-frequency mode associated with pseudorotation; usually outside standard Mid-IR range. |
Expert Insight: In 1,3-dioxolane analysis, the absence of signal is as critical as the presence. A pure dioxolane spectrum must show a "silent" region at 1700–1750
(C=O) and 3200–3600(O-H). Any absorbance here indicates incomplete protection or hydrolysis.
Comparative Analysis: FT-IR vs. Alternatives
This section evaluates FT-IR against Raman and NMR for the specific application of monitoring dioxolane ring formation and stability.
FT-IR vs. Raman Spectroscopy
While both techniques probe vibrational energy levels, their selection rules differ fundamental.[2]
| Feature | FT-IR (The Product) | Raman Spectroscopy | Verdict |
| Selection Rule | Change in Dipole Moment . | Change in Polarizability . | FT-IR Wins for Dioxolanes. The C-O-C bonds are highly polar, producing intense IR bands. |
| Sensitivity | High for Heteroatoms (O, N, F). | High for Homonuclear bonds (C-C, C=C). | FT-IR is more sensitive to the ether linkage defining the ring. |
| Aqueous Compatibility | Low (Water absorbs strongly). | High (Water is weak scatterer). | Raman is better only if the reaction is in aqueous media. |
| Fluorescence | None. | High risk (impurities can mask signal). | FT-IR is more robust for crude reaction mixtures. |
FT-IR vs. 1H-NMR
NMR provides connectivity, but FT-IR dominates in speed and process adaptability.
-
Speed: FT-IR scans take seconds; NMR requires locking/shimming (minutes).
-
In-Situ Capability: FT-IR probes (ReactIR) can be inserted directly into reactors. NMR requires sampling and deuterated solvents.
-
Quantification: NMR is inherently quantitative. FT-IR requires calibration curves (Beer-Lambert Law).
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting FT-IR for dioxolane analysis.
Figure 1: Decision matrix for selecting FT-IR over NMR or Raman for dioxolane analysis, highlighting the technique's sensitivity to polar ether linkages.
Experimental Protocol: Self-Validating ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR) for the analysis of a liquid dioxolane (e.g., 2,2-dimethyl-1,3-dioxolane).
Prerequisites
-
Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
-
Resolution: 4
. -
Scans: 32 (Sample), 32 (Background).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean crystal with isopropanol. Ensure energy throughput is >95% of factory baseline.
-
Collect background spectrum (air). Rationale: Removes atmospheric
(2350 ) and vapor.
-
-
Sample Application:
-
Apply 10-20
of liquid sample to the crystal center. -
Critical Step: If volatile, use a volatile cover clamp to prevent evaporation during scanning.
-
-
Acquisition:
-
Self-Validation Check (The "Null" Test):
Workflow Diagram
Figure 2: Self-validating ATR-FTIR workflow for confirming dioxolane purity.
Case Study: Monitoring Ketalization
Scenario: Protection of Cyclohexanone with Ethylene Glycol to form 1,4-dioxaspiro[4.5]decane.
Methodology: A reaction probe (ReactIR) was inserted into the toluene reflux system.
-
T=0 min: Spectrum dominated by Cyclohexanone C=O stretch (1710
). -
T=30 min: Appearance of broad O-H stretch (Ethylene glycol) and C=O.
-
T=120 min:
-
C=O (1710
): Disappeared completely. -
C-O-C (1090
): Reached maximum intensity. -
O-H (3400
): Disappeared (water removed via Dean-Stark).
-
References
-
Standard Vibrational Assignments
- NIST Mass Spec Data Center. "1,3-Dioxolane IR Spectrum." NIST Chemistry WebBook.
-
[Link]
- Comparative Spectroscopy (FTIR vs Raman)
-
Dioxolane Ring Dynamics
- Harris, W. C., et al. "Vibrational Spectra and Structure of 1,3-Dioxolane." Journal of Molecular Structure, 1974.
-
[Link]
-
Reaction Monitoring
- Mettler Toledo.
-
[Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. eag.com [eag.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GC-MS Fragmentation Dynamics of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane: A Comparative Guide for Ketone Protecting Groups
In pharmaceutical development and complex organic synthesis, the protection of carbonyl groups is a fundamental strategy. For 4-chloroacetophenone, conversion to its ethylene ketal—2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane —is a preferred method due to its robust stability under basic and nucleophilic conditions. However, monitoring these reactions and profiling impurities requires precise analytical methodologies.
As an Application Scientist, I have designed this guide to objectively evaluate the Gas Chromatography-Mass Spectrometry (GC-MS) performance of 1,3-dioxolane protection against alternative protecting groups. By dissecting the mechanistic causality of its electron ionization (EI) fragmentation, this guide provides researchers with a self-validating framework for spectral interpretation and method optimization.
Mechanistic Causality of EI Fragmentation
Understanding why a molecule fragments in a specific pattern is critical for identifying unknowns and distinguishing closely related isomers. Under standard 70 eV electron ionization, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane (Molecular Weight: 198.65 g/mol ) exhibits a highly predictable and diagnostic fragmentation cascade.
The Isotopic Signature
Because the molecule contains a single chlorine atom, any fragment retaining the aromatic ring will display a characteristic 3:1 isotopic cluster corresponding to
Primary -Cleavage Pathways
Ionization predominantly removes an electron from one of the oxygen lone pairs. The radical cation
-
Formation of the Dioxolanyl Cation (m/z 87): The most characteristic process for 2-alkyl-1,3-dioxolanes is the elimination of the aryl radical [1]. Cleavage of the C–Ar bond yields the 2-methyl-1,3-dioxolan-2-yl cation (m/z 87). This ion is exceptionally stable due to resonance delocalization across both adjacent oxygen atoms. Crucially, because the chlorophenyl group is lost, this peak lacks the 3:1 chlorine isotopic signature , serving as a definitive structural marker.
-
Loss of the Methyl Radical (m/z 183 / 185): Alternatively, cleavage of the C–CH
bond expels a methyl radical (-15 Da). The resulting oxonium ion is stabilized by both the dioxolane oxygens and the conjugated -system of the 4-chlorophenyl ring. This fragment retains the chlorine atom, clearly displaying the 3:1 isotopic ratio.
Secondary Ring-Opening
The m/z 183 / 185 ion undergoes subsequent rearrangement and ring-opening, expelling a neutral molecule of ethylene oxide (C
Fig 1: Electron Ionization (EI) fragmentation pathway of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane.
Comparative Performance Analysis
When selecting a protecting group for 4-chloroacetophenone during multi-step synthesis [3], analytical detectability is just as important as chemical stability. The table below objectively compares the GC-MS performance of the 1,3-dioxolane (ethylene ketal) against its common alternatives: the dimethyl acetal and the 1,3-dithiolane.
Table 1: GC-MS Performance Comparison of 4-Chloroacetophenone Protecting Groups
| Protecting Group | Molecular Weight | Relative Retention Time | Base Peak (m/z) | Diagnostic Isotope Marker | Thermal Stability (GC Inlet) | Analytical Limitations |
| Dimethyl Acetal | 200.66 g/mol | 0.85 | 169 | Retained (3:1) | Poor | Prone to thermal elimination of methanol in the inlet, forming enol ethers. |
| 1,3-Dioxolane (Product) | 198.65 g/mol | 1.00 (Ref) | 87 | Lost in Base Peak | Excellent | Highly predictable fragmentation; ideal for trace impurity profiling. |
| 1,3-Dithiolane | 230.77 g/mol | 1.45 | 137 | Retained (3:1) | Good | Higher boiling point causes peak broadening; potential MS source sulfur contamination. |
Performance Verdict: The 1,3-dioxolane offers the optimal balance. Its high thermal stability prevents artificial degradation in the GC inlet (a common failure point for dimethyl acetals), while its lower boiling point relative to dithiolanes ensures sharp, symmetrical chromatographic peaks.
Self-Validating Experimental Protocol
To ensure reproducibility and analytical trustworthiness, the following GC-MS methodology is designed as a self-validating system. The protocol includes specific causality-driven parameters and internal checks to verify instrument integrity.
Step 1: Sample Preparation
-
Diluent Selection: Dissolve the sample in GC-grade Hexane or Ethyl Acetate to a concentration of 50-100 µg/mL.
-
Causality: Avoid using Methanol or Ethanol. Alcohols can induce trace transacetalization in the hot inlet, artificially generating dimethyl or diethyl acetals that skew impurity profiles.
-
-
Drying: Pass the solution through a small plug of anhydrous sodium sulfate.
-
Causality: Residual moisture can cause hydrolysis of the ketal back to 4-chloroacetophenone within the inlet liner.
-
Step 2: GC-MS Acquisition Parameters
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Causality: The non-polar stationary phase minimizes active site interactions with the oxygen atoms of the dioxolane ring, preventing peak tailing.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Split ratio 20:1. Use an ultra-inert, deactivated glass liner with glass wool.
-
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometer: EI source at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C. Scan range m/z 40–300.
Step 3: System Validation & Data Interpretation
Before integrating quantitative data, validate the run using these internal system checks:
-
Inlet Inertness Check: Extract the ion chromatogram (EIC) for m/z 154 (the molecular ion of the unprotected 4-chloroacetophenone). If a peak for m/z 154 co-elutes exactly with the 1,3-dioxolane peak, your GC inlet is active and thermally degrading the ketal. Liner replacement is required.
-
Isotopic Fidelity Check: Examine the mass spectrum of the 1,3-dioxolane peak. The ratio of m/z 183 to m/z 185 must be exactly 3:1. A deviation of more than 10% indicates co-elution with an isobaric matrix interference, necessitating a slower oven ramp.
References
- "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic and aromatic compounds", AIP Publishing.
- "1,3-Dioxolane, 2-methyl-2-phenyl-", NIST Mass Spectrometry Data Center.
- "Dialkylation of acetophenones and acetophenone ethylene ketals with 1,8-bis(trimethylsilyl)-2,6-octadiene", R Discovery.
Distinguishing 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane from 4'-Chloroacetophenone
Executive Summary
The protection of 4'-chloroacetophenone as its cyclic acetal, 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane , is a fundamental strategy in multi-step organic synthesis to mask electrophilic carbonyls from nucleophilic attack (e.g., Grignard additions or hydride reductions). However, the structural similarity between the starting ketone and the dioxolane product often leads to ambiguity during reaction monitoring and purification.
This guide provides a definitive technical framework to distinguish these two species. It moves beyond basic observation, establishing a self-validating analytical workflow based on three pillars:
-
NMR Spectroscopy: The diagnostic upfield shift of the methyl group and the appearance of the dioxolane ring protons.
-
IR Spectroscopy: The complete disappearance of the conjugated carbonyl stretch.
-
Chemical Reactivity (TLC): Differential staining behavior with 2,4-Dinitrophenylhydrazine (2,4-DNP).
Chemical Context & Synthesis Pathway
To understand the separation, one must understand the transformation. The reaction is an equilibrium process driven by the removal of water (Le Chatelier's principle).
Key Structural Change: The trigonal planar (
Figure 1: Acid-catalyzed protection of 4'-chloroacetophenone. The removal of water is critical to drive the equilibrium toward the dioxolane.
Spectroscopic Characterization (The Gold Standard)
NMR spectroscopy provides the most quantifiable proof of conversion. The loss of
A. Nuclear Magnetic Resonance (NMR)
The most distinct marker is the methyl group . In the ketone, it is deshielded by the carbonyl cone. In the dioxolane, it is significantly shielded.
Table 1: Diagnostic NMR Shifts (
| Feature | 4'-Chloroacetophenone (Starting Material) | Dioxolane Product | Δ (Shift) |
| δ 2.55 ppm (s) | δ 1.63 ppm (s) | -0.92 ppm (Upfield) | |
| Absent | δ 3.70 – 4.05 ppm (m) | New Signal | |
| δ 196.5 ppm (C=O) | δ 108.2 ppm (O-C-O) | -88.3 ppm | |
| δ 26.5 ppm | δ 27.4 ppm | Minimal change |
Expert Insight: Do not rely solely on the aromatic region. While the AA'BB' pattern of the aromatic protons shifts slightly upfield in the product (due to the loss of the electron-withdrawing carbonyl), the overlap can be deceptive. The methyl singlet movement from 2.55 to 1.63 ppm is the definitive integration target.
B. Infrared Spectroscopy (IR)
IR is excellent for a binary "Yes/No" check regarding the presence of the starting material.
-
Ketone (Start): Shows a very strong, sharp absorption at 1685 cm⁻¹ (conjugated C=O stretch).
-
Dioxolane (Product): The region at 1685 cm⁻¹ should be silent . Instead, look for multiple strong bands in the 1050–1200 cm⁻¹ region, corresponding to the symmetric and asymmetric C-O-C stretching vibrations of the dioxolane ring.
Chromatographic Distinction & Protocols
Thin Layer Chromatography (TLC) is the primary tool for reaction monitoring. However, ketals are often only slightly less polar than their parent ketones, making
A. TLC Visualization Strategy
Solvent System: 9:1 Hexane:Ethyl Acetate (Standard non-polar optimization).
| Compound | Relative | Visualization Method | Appearance |
| Ketone | Lower (More Polar) | UV (254 nm) | Dark Spot (Strong Absorbance) |
| 2,4-DNP Stain | Bright Orange/Red (Immediate) | ||
| Dioxolane | Higher (Less Polar) | UV (254 nm) | Dark Spot (Weaker Absorbance) |
| 2,4-DNP Stain | No Reaction (Remains Yellow)* |
> Critical Note: 2,4-DNP (Brady's Reagent) is acidic. If you heat the plate excessively after dipping, the acid may hydrolyze the ketal back to the ketone, resulting in a false positive (orange spot). A true ketone spot appears immediately upon dipping without heat.
B. Experimental Protocol: Synthesis & Monitoring
This protocol ensures high conversion and easy isolation.
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add 4'-chloroacetophenone (10 mmol), Ethylene Glycol (15 mmol, 1.5 eq), p-Toluenesulfonic acid (p-TsOH, 0.5 mmol, 5 mol%), and Toluene (50 mL).
-
Reflux: Heat to vigorous reflux. Water will separate in the trap. Monitor until water evolution ceases (approx. 3-6 hours).
-
In-Process Check (IPC):
-
Workup (Crucial for Stability):
-
Cool to room temperature.
-
Quench: Add saturated aqueous
(removes acid catalyst). Failure to neutralize p-TsOH will cause hydrolysis during rotary evaporation. -
Wash organic layer with brine, dry over
, and concentrate.[3]
-
Analytical Decision Tree
Use this logic flow to validate your product identity.
Figure 2: Analytical workflow for confirming ketalization.
Troubleshooting & Stability
Problem: The NMR shows the product is pure, but after column chromatography, the ketone reappears. Cause: Silica gel is slightly acidic. The dioxolane is acid-labile. Solution: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes the silica surface and prevents on-column hydrolysis.
References
-
Spectroscopic Data of Acetophenones
-
Synthesis & Protection Protocols
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Chapter 4: Protection for the Carbonyl Group).
-
[Link]
-
TLC Staining Reagents
- University of Rochester. (n.d.).
-
[Link]
-
Mechanism of Ketalization
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
The following guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane .
This content is structured for researchers and drug development professionals who require immediate, actionable safety logistics. It prioritizes the "Precautionary Principle," synthesizing data from structural analogs (chlorinated acetals/ketals) where specific toxicological data for this research chemical is absent.[1]
Chemical Identity & Risk Profile
-
Chemical Class: Halogenated Cyclic Ketal / Protected Ketone[1]
-
Molecular Formula: C₁₀H₁₁ClO₂[1]
-
Physical State: Viscous liquid or low-melting solid (Ambient).[1]
-
Key Reactivity: Acid-Sensitive. As a ketal, this compound is stable to bases and nucleophiles but will undergo hydrolysis in the presence of aqueous acids, releasing 4'-chloroacetophenone and ethylene glycol.[1]
Executive Safety Summary
Treat this compound as a Class 3 Combustible Liquid and a Category 2 Irritant .[1] Due to the chlorophenyl moiety, assume potential for skin absorption and target organ toxicity (liver/kidney) upon chronic exposure.[1]
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5][6][7] |
| STOT - SE | H335 | May cause respiratory irritation.[1][3] |
| Flammability | H227 | Combustible liquid (Inferred from structural analogs).[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves.[1] The presence of the dioxolane ring (ether-like) combined with a chlorinated aromatic ring requires specific barrier protection to prevent permeation.[1]
PPE Selection Logic (Graphviz)
Figure 1: Decision matrix for glove selection based on exposure potential.[1]
Detailed Gear Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double-gloving (Nitrile) or Silver Shield® | Chlorinated aromatics can degrade latex and thin nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1] For spill cleanup, use laminate (Silver Shield) to prevent breakthrough.[1] |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient.[1] Vapors or splashes can cause severe corneal irritation.[1] Goggles provide a seal against vapors.[1] |
| Respiratory | Fume Hood (Mandatory) | Handle exclusively in a certified fume hood.[1] If hood failure occurs, use a full-face respirator with Organic Vapor (OV) cartridges.[1] |
| Body Defense | Lab Coat (Cotton/Poly) + Apron | Use a chemical-resistant apron (Tyvek or rubber) during synthesis scale-up (>50g) to protect the torso from splashes.[1] |
Operational Handling Procedures
Protocol A: Weighing & Transfer
-
Environment: Weigh inside a fume hood. If the balance is external, tare the vial inside the hood, add compound, cap tightly, and then weigh.[1]
-
Tools: Use glass or stainless steel spatulas/pipettes.[1] Avoid plastic syringes (polystyrene) which may be solvated by the dioxolane ring over time.[1]
-
Static Control: As a likely combustible organic, ground all metal vessels during transfer to prevent static discharge ignition.[1]
Protocol B: Reaction Setup (Deprotection/Hydrolysis Risk)
-
Moisture Control: While not pyrophoric, the ketal functionality is moisture-sensitive in the presence of trace acid.[1] Flush reaction vessels with Nitrogen or Argon.[1]
-
Acid Addition: If using this as a reactant where acid is introduced, expect an exothermic hydrolysis.[1] Add acid catalysts dropwise at 0°C.
-
Solvent Compatibility: Compatible with DCM, THF, and Toluene.[1] Avoid acetone if running Lewis-acid catalyzed reactions to prevent trans-ketalization.[1]
Emergency Response & Spill Management
Stop. Do not attempt cleanup without proper PPE (See Section 2).[1][3]
Spill Response Workflow (Graphviz)
Figure 2: Step-by-step response for minor vs. major laboratory spills.
-
Fire: Use CO₂, Dry Chemical, or Foam .[1][8] Do not use a high-volume water jet, as this may spread the immiscible organic liquid.[1]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][8] The lipophilic nature of the molecule requires soap to emulsify and remove it effectively; water alone is insufficient.[1]
Waste Disposal & Logistics
Improper disposal of halogenated compounds is a primary compliance violation in research labs.[1]
-
Segregation: STRICTLY SEGREGATE into Halogenated Organic Waste .
-
Why? Mixing chlorinated compounds with non-halogenated solvents (like acetone/methanol waste) complicates incineration and can form toxic dioxins during disposal processing.[1]
-
-
Labeling: Clearly mark the waste tag with "Contains Halogenated Organics: 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane."[1]
-
Container: High-density polyethylene (HDPE) or Glass.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13673400, 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-(4-chlorophenyl)-1,3-dioxolane (Structural Analog Data). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1052 - Methylene Chloride & Halogenated Solvents).[1] Retrieved from [Link][1]
Sources
- 1. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]
- 2. CAS#:36881-02-4 | 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane | Chemsrc [chemsrc.com]
- 3. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.fr [fishersci.fr]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
